molecular formula C20H17NO4 B12652432 2,4-Bis(2-methylphenoxy)-1-nitrobenzene CAS No. 93980-94-0

2,4-Bis(2-methylphenoxy)-1-nitrobenzene

Cat. No.: B12652432
CAS No.: 93980-94-0
M. Wt: 335.4 g/mol
InChI Key: AGUUXLHIEOFRGU-UHFFFAOYSA-N
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Description

2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS Number: 93980-94-0) is a nitroaromatic compound of significant interest in chemical and pharmaceutical research. With a molecular formula of C20H17NO4 and a molecular weight of 335.354 g/mol, this compound features a central nitrobenzene ring symmetrically substituted with 2-methylphenoxy groups at the 2 and 4 positions . A key documented application for researchers is its analysis using reverse-phase (RP) HPLC methods. This compound can be effectively separated on specialized columns, such as the Newcrom R1, with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry (MS) compatible applications, the phosphoric acid can be replaced with formic acid . This established method is scalable and can be adapted for various research purposes, including the isolation of impurities in preparative separation and use in pharmacokinetic studies . The presence of the nitro group is a key structural feature, as nitroaromatic compounds are a prominent class in the development of bioactive molecules and are used in various industrial processes . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93980-94-0

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

2,4-bis(2-methylphenoxy)-1-nitrobenzene

InChI

InChI=1S/C20H17NO4/c1-14-7-3-5-9-18(14)24-16-11-12-17(21(22)23)20(13-16)25-19-10-6-4-8-15(19)2/h3-13H,1-2H3

InChI Key

AGUUXLHIEOFRGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC(=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3C

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS 93980-94-0)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and chemical engineers, 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS 93980-94-0) represents a highly specialized, sterically hindered aromatic intermediate. Characterized by its profound lipophilicity and dual ether linkages, this compound serves as a critical precursor in the synthesis of advanced azo dyes and complex pharmaceutical active ingredients (APIs). This whitepaper synthesizes the structural mechanics, predictive physical properties, and field-proven analytical workflows required to handle, isolate, and utilize this molecule effectively.

Chemical Identity & Structural Mechanics

The molecular architecture of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene ( C20​H17​NO4​ ) consists of a central nitrobenzene core substituted at the ortho (2-) and para (4-) positions with 2-methylphenoxy (o-tolyloxy) groups.

Mechanistically, the compound is typically synthesized via an SN​Ar (Nucleophilic Aromatic Substitution) reaction, where the strongly electron-withdrawing nitro group activates the ring, allowing nucleophilic attack by 2-methylphenol (o-cresol) on a halogenated precursor (e.g., 2,4-difluoronitrobenzene). The resulting structure presents a unique electronic dichotomy: the ether oxygens attempt to donate electron density into the central ring via resonance, while the bulky ortho-methyl groups on the peripheral rings induce significant steric hindrance, forcing the molecule out of a fully planar conformation. This steric bulk directly contributes to its high hydrophobicity (LogP = 5.01)[1].

Physical Properties & Predictive Analog Profiling

Due to the highly specialized nature of CAS 93980-94-0, empirical thermodynamic data (such as exact boiling points) are rarely published in open literature. However, as an Application Scientist, we can establish highly accurate predictive profiles by comparing it to structurally validated analogs, such as2[2].

While the analog possesses a single phenoxy substitution yielding a boiling point of 375.1 °C and a density of 1.118 g/cm³[2], the addition of a second bulky 2-methylphenoxy group in CAS 93980-94-0 significantly increases molecular weight and van der Waals interactions. Consequently, the predicted boiling point and density are proportionately higher.

Table 1: Chemical Identity and Physical Properties Summary

PropertyValueSource / Methodology
IUPAC Name 1,1'-[(4-Nitro-1,3-phenylene)bis(oxy)]bis(2-methylbenzene)1[1]
CAS Number 93980-94-0Standard Registry
Molecular Formula C20​H17​NO4​ 1[1]
Molecular Weight 335.354 g/mol 1[1]
LogP 5.011[1]
Boiling Point ~ 450 - 480 °C (Predicted)QSPR Analog Extrapolation[2]
Density ~ 1.25 g/cm³ (Predicted)QSPR Analog Extrapolation[2]

Analytical Methodologies: Self-Validating RP-HPLC

Because of its high LogP (5.01), analyzing CAS 93980-94-0 requires specific chromatographic considerations. Standard C18 columns often suffer from secondary retention mechanisms where the electron-rich ether oxygens interact with unendcapped surface silanols, leading to severe peak tailing.

To circumvent this, 1 developed a specialized Reverse Phase (RP) HPLC method utilizing the Newcrom R1 column , which features exceptionally low silanol activity[1].

HPLC_Workflow Prep 1. Sample Preparation (Solubilization in MeCN) Equil 2. Column Equilibration (Newcrom R1, Low Silanol) Prep->Equil Inject 3. Injection (3 µm particle column) Equil->Inject Sep 4. RP-HPLC Separation (MeCN/H2O/Acid Modifier) Inject->Sep DetectUV 5a. UV/Vis Detection (Phosphoric Acid Modifier) Sep->DetectUV Preparative/Standard DetectMS 5b. MS Detection (Formic Acid Modifier) Sep->DetectMS Pharmacokinetics Data 6. Data Acquisition & SST Validation (Tf < 1.5) DetectUV->Data DetectMS->Data

Fig 1. Self-validating RP-HPLC workflow for CAS 93980-94-0 analysis and isolation.

Step-by-Step RP-HPLC Protocol

This protocol acts as a self-validating system by utilizing System Suitability Testing (SST) to confirm column integrity prior to data acquisition.

  • Mobile Phase Preparation:

    • Action: Prepare an isocratic mixture of Acetonitrile (MeCN) and Milli-Q Water (typically >70% MeCN due to the compound's hydrophobicity).

    • Causality: For standard UV detection, add 0.1% Phosphoric Acid. If the downstream application is Mass Spectrometry (MS) or pharmacokinetics, you must replace phosphoric acid with 0.1% Formic Acid[1]. Phosphoric acid is non-volatile and will cause severe ion suppression and source fouling in an MS detector.

  • Sample Solubilization:

    • Action: Dissolve the analyte entirely in HPLC-grade MeCN.

    • Causality: Aqueous dissolution will fail due to the compound's extreme lipophilicity. Filter through a 0.22 µm PTFE filter.

  • Column Equilibration:

    • Action: Flush the Newcrom R1 column (3 µm particle size recommended for fast UPLC applications[1]) with 10 column volumes of mobile phase.

    • Validation: Monitor the UV baseline at 254 nm. A strictly flat baseline confirms the system is chemically equilibrated.

  • Injection & Separation:

    • Action: Inject 5 µL of the sample. Run at a flow rate of 1.0 mL/min.

  • System Suitability Test (SST) & Validation:

    • Action: Calculate the peak tailing factor ( Tf​ ).

    • Validation Criterion: The system is validated only if Tf​<1.5 . If Tf​≥1.5 , it indicates that the low-silanol shielding of the Newcrom R1 column has degraded, allowing secondary interactions with the analyte's ether linkages.

Industrial Applications & Synthetic Utility

Beyond analytical standardizations, CAS 93980-94-0 is heavily utilized as a chemical intermediate. According to industrial manufacturers like 3, compounds in this class function as critical dye intermediates [3].

The primary synthetic utility lies in the reduction of the nitro group. Subjecting 2,4-Bis(2-methylphenoxy)-1-nitrobenzene to catalytic hydrogenation (e.g., H2​ over Pd/C) yields the corresponding aniline derivative. This electron-rich aniline can then undergo diazotization and subsequent coupling to form complex, highly stable azo dyes, or serve as an amidation precursor for pharmaceutical APIs.

Synthetic_Utility Starting 2,4-Bis(2-methylphenoxy) -1-nitrobenzene Reduction Nitro Reduction (H2, Pd/C) Starting->Reduction Aniline 2,4-Bis(2-methylphenoxy) aniline Reduction->Aniline Dyes Azo Dyes & Colorants Aniline->Dyes Diazotization Pharma Pharmaceutical Intermediates Aniline->Pharma Amidation

Fig 2. Downstream synthetic applications of CAS 93980-94-0 in dye and pharma manufacturing.

Safety, Handling, and Regulatory Compliance

As a nitroaromatic ether, 2,4-Bis(2-methylphenoxy)-1-nitrobenzene requires stringent handling protocols. Nitroaromatics are known to be potential skin sensitizers and can exhibit systemic toxicity upon prolonged exposure.

  • Storage: Must be kept in a cool, dry environment away from strong oxidizing agents and strong bases, which could initiate unwanted cleavage of the ether bonds or exothermic reactions with the nitro moiety.

  • Regulatory Tracking: Due to evolving compliance standards for dye intermediates and potential pharmaceutical precursors, continuous monitoring via chemical substance databases such as 4 is highly recommended to ensure operational compliance[4].

References

  • SIELC Technologies."Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene on Newcrom R1 HPLC column." SIELC Technologies Application Database.
  • Alfa Chemistry."CAS 93980-93-9 1-(1,1-Dimethylpropyl)-4-(2-nitrophenoxy)benzene Properties." Alfa Chemistry Product Database.
  • Jiangsu Fanbang Technology Ltd."Product Display - Chemical Intermediates." Enterprise Official Website.
  • NextSDS."2,4-bis(2-methylphenoxy)-1-nitrobenzene — Chemical Substance Information." NextSDS Regulatory Database.

Sources

An In-Depth Technical Guide to 2,4-Bis(2-methylphenoxy)-1-nitrobenzene: Molecular Architecture, Synthesis, and Analytical Validation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of advanced organic synthesis and drug development, bis(aryloxy)nitrobenzenes serve as critical intermediate scaffolds. Specifically, 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is a highly hydrophobic, sterically hindered molecule utilized as a precursor for high-performance polyetherimides and complex pharmaceutical active ingredients (APIs). This whitepaper provides an authoritative breakdown of its molecular properties, the causality behind its synthetic methodologies, and field-proven analytical protocols.

Chemical Identity and Molecular Architecture

The molecular architecture of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene consists of a central electron-deficient nitrobenzene ring flanked by two electron-rich 2-methylphenoxy (o-tolyloxy) groups at the 2- and 4-positions. The ortho-methyl groups on the phenoxy substituents introduce significant steric bulk. This steric hindrance forces the phenoxy rings to twist out of the plane of the central nitrobenzene core, preventing extended π -conjugation and heavily influencing the molecule's solubility and crystallization behavior.

Quantitative Data Summary

The following table consolidates the verified physicochemical properties of the compound[1][2]:

PropertyValue / Designation
Chemical Name 2,4-Bis(2-methylphenoxy)-1-nitrobenzene
CAS Registry Number 93980-94-0
Molecular Formula C₂₀H₁₇NO₄
Molecular Weight 335.354 g/mol
Exact Mass 335.35 Da
InChI Key AGUUXLHIEOFRGU-UHFFFAOYSA-N
Partition Coefficient (LogP) 5.01 (Highly Hydrophobic)
EINECS Number 301-075-5

Mechanistic Insights: Nucleophilic Aromatic Substitution (SNAr)

While traditional diaryl ether synthesis often relies on the copper-catalyzed[3], the presence of the strongly electron-withdrawing nitro (-NO₂) group at position 1 allows for a highly efficient, metal-free Nucleophilic Aromatic Substitution (SNAr) .

The Causality of Precursor Selection: To synthesize this compound efficiently, 2,4-difluoronitrobenzene is the optimal starting material. Why fluorine instead of chlorine? In SNAr reactions, the rate-determining step is the nucleophilic attack that forms the negatively charged Meisenheimer complex. Fluorine's extreme electronegativity exerts a powerful inductive withdrawal (-I effect), stabilizing this transition state far better than chlorine. Consequently, the reaction with the phenoxide ion of 2-methylphenol proceeds rapidly and with high yields under mild basic conditions.

Synthesis R1 2,4-Difluoronitrobenzene Complex Meisenheimer Complex (SNAr Intermediate) R1->Complex R2 2-Methylphenol (2.2 eq) Base K2CO3 / DMF (Deprotonation) R2->Base Base->Complex Product 2,4-Bis(2-methylphenoxy) -1-nitrobenzene Complex->Product - 2 KF

Caption: SNAr synthetic workflow for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.

Self-Validating Experimental Protocol: Synthesis and Purification

The following protocol is designed as a self-validating system. Each step includes observable physical changes that confirm the mechanistic progression of the reaction, ensuring trustworthiness and reproducibility.

Reagents:

  • 2,4-Difluoronitrobenzene (1.0 eq, limiting reagent)

  • 2-Methylphenol (2.2 eq, slight excess to ensure complete di-substitution)

  • Potassium Carbonate (K₂CO₃, 3.0 eq, anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Phenoxide Generation (Validation of Deprotonation): Dissolve 2-methylphenol in anhydrous DMF. Add finely powdered anhydrous K₂CO₃. Stir the suspension at 60°C for 1 hour.

    • Causality & Validation: DMF is a polar aprotic solvent that solvates the potassium cation but leaves the phenoxide anion "naked" and highly reactive. The mixture will transition to a distinct yellow/orange hue, visually validating the formation of the highly nucleophilic potassium 2-methylphenoxide.

  • Electrophile Addition: Cool the mixture to room temperature. Add 2,4-difluoronitrobenzene dropwise.

    • Causality: The addition must be controlled. The initial substitution at the 4-position is highly exothermic. Dropwise addition prevents thermal runaway and suppresses the formation of unwanted polymeric byproducts.

  • SNAr Propagation: Elevate the temperature to 90°C and stir for 12 hours.

    • Validation: Monitor via Thin Layer Chromatography (TLC) using a 9:1 Hexane/Ethyl Acetate system. The highly polar starting material spot will disappear, replaced by a strongly UV-active, non-polar spot migrating near the solvent front, confirming the formation of the hydrophobic bis-ether.

  • Phase-Separation Quenching: Pour the cooled reaction mixture into vigorously stirred ice water (10 volumes).

    • Causality & Validation: With a LogP of 5.01, the target molecule is virtually insoluble in water. Pouring the DMF solution into water forces the immediate precipitation of the product as a solid. Simultaneously, the unreacted potassium phenoxide, excess K₂CO₃, and the KF byproduct dissolve into the aqueous phase. This phase separation acts as an automatic, self-validating purification step.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with distilled water to remove residual DMF, and recrystallize from hot ethanol to yield pure 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.

Analytical Validation: Chromatography Method Development

Given the compound's high molecular weight (335.354 g/mol ) and extreme hydrophobicity (LogP = 5.01), normal-phase chromatography is ineffective. Analytical validation must be performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

According to established methodologies by [1], the compound can be effectively resolved using a Newcrom R1 HPLC column.

Mobile Phase Causality:

  • For UV/Vis Detection: A mobile phase of Acetonitrile (MeCN), Water, and Phosphoric Acid (H₃PO₄) is utilized. The phosphoric acid suppresses the ionization of residual silanols on the silica stationary phase, preventing peak tailing and ensuring a sharp, symmetrical peak[1].

  • For Mass Spectrometry (LC-MS): Phosphoric acid is non-volatile and will foul the MS source. It must be replaced with Formic Acid (HCOOH) to maintain MS compatibility while still providing adequate protonation[1].

HPLC Sample Crude Product (LogP = 5.01) Column RP-HPLC Column (e.g., Newcrom R1) Sample->Column MP_UV Mobile Phase (UV): MeCN / H2O / H3PO4 Column->MP_UV MP_MS Mobile Phase (MS): MeCN / H2O / HCOOH Column->MP_MS Detector UV/Vis or MS Detection MP_UV->Detector MP_MS->Detector

Caption: Reverse-phase HPLC analytical workflow and mobile phase selection logic.

References

  • SIELC Technologies. "Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene on Newcrom R1 HPLC column.
  • Echemi. "Buy 2,4-bis(2-methylphenoxy)-1-nitrobenzene Industrial Grade.
  • Benchchem. "An In-depth Technical Guide to 2,4-Bis(2-methylphenoxy)nitrobenzene." Benchchem Technical Guides.

Sources

Synthesis Pathway and Reaction Mechanism for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,4-Bis(2-methylphenoxy)-1-nitrobenzene is a sterically encumbered, electron-rich diaryloxy nitrobenzene. Molecules of this class are critical intermediates in advanced materials science, frequently serving as precursors to diamines for high-performance polyimides and polyetherimides. Synthesizing this molecule requires a highly controlled double Nucleophilic Aromatic Substitution (SNAr) utilizing 2,4-difluoronitrobenzene and 2-methylphenol (o-cresol). This guide details the mechanistic causality, optimized reaction conditions, and a self-validating experimental protocol for its synthesis.

Mechanistic Rationale: The Double SNAr Pathway

The transformation of 2,4-difluoronitrobenzene into the bis(aryloxy) derivative proceeds via a sequential, two-step SNAr mechanism ()[1]. Understanding the physical chemistry behind this reaction is essential for troubleshooting and scale-up.

Electrophilic Activation & The Leaving Group Paradox

The nitro group is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects, severely depleting electron density at the ortho (2-) and para (4-) positions. Counterintuitively, fluorine is the optimal leaving group for SNAr, vastly outperforming chlorine or bromine. Because the rate-determining step (RDS) is the initial nucleophilic attack, the highly electronegative fluorine atom maximizes the partial positive charge on the ipso carbon, drastically lowering the activation energy required to form the Meisenheimer complex.

Regioselectivity and Sequential Substitution

The first equivalent of the 2-methylphenoxide nucleophile attacks the activated ring. While specific nonpolar solvent systems can drive high ortho-regioselectivity ()[2], the use of polar aprotic solvents under thermodynamic control typically yields a mixture of mono-substituted intermediates.

To achieve bis-substitution, a second equivalent of phenoxide must attack the remaining fluorinated position. This second substitution is significantly slower due to two factors:

  • Electronic Deactivation: The newly added phenoxy group donates electron density into the ring via resonance (+M effect), reducing the electrophilicity of the remaining C-F bond.

  • Steric Hindrance: The ortho-methyl group of the o-cresolate introduces substantial steric bulk, necessitating elevated thermal activation to drive the second substitution to completion.

Meisenheimer ArF Activated Aryl Fluoride MC Meisenheimer Complex (Delocalized Anion) ArF->MC Nucleophilic Attack (Rate-Determining) Nu o-Cresolate Nucleophile Nu->MC Nucleophilic Attack (Rate-Determining) Product Substituted Arene + F- MC->Product Leaving Group Departure (Fast)

Caption: Formation and stabilization of the Meisenheimer complex during the SNAr mechanism.

Experimental Workflow & Causality

To ensure a high-yielding synthesis, the experimental design must account for solvent effects, base strength, and thermal kinetics ()[3].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen because it is a polar aprotic solvent. It effectively solvates the potassium cations but leaves the phenoxide anions "naked" and highly nucleophilic, unencumbered by the hydrogen-bonding cages that protic solvents would form.

  • Base Selection (K₂CO₃): Potassium carbonate is a mild, insoluble base (pKa ~10.2). It is strong enough to deprotonate o-cresol without causing unwanted side reactions (such as nitro group reduction or solvent hydrolysis) that stronger bases like NaH might induce at high temperatures.

SynthesisPathway SM 2,4-Difluoronitrobenzene + 2.2 eq. o-Cresol Base Base (K2CO3) Solvent (DMF) Heat (100°C) SM->Base Deprotonation Int Mono-substituted Intermediate Base->Int 1st SNAr (F- loss) Prod 2,4-Bis(2-methylphenoxy) -1-nitrobenzene Int->Prod 2nd SNAr (F- loss)

Caption: Overall synthesis pathway of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene via double SNAr.

Self-Validating Experimental Protocol

This protocol is designed with built-in visual and analytical cues, ensuring the operator can validate the success of each phase before proceeding.

Reagents Required:

  • 2,4-Difluoronitrobenzene: 1.0 equivalent (10 mmol, 1.59 g)

  • o-Cresol (2-Methylphenol): 2.2 equivalents (22 mmol, 2.38 g) - Slight excess ensures complete bis-substitution.

  • Potassium Carbonate (K₂CO₃, anhydrous): 3.0 equivalents (30 mmol, 4.14 g)

  • N,N-Dimethylformamide (DMF, anhydrous): 20 mL

Step-by-Step Methodology
  • Phenoxide Generation:

    • Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add o-cresol, anhydrous K₂CO₃, and DMF. Stir at room temperature for 30 minutes under an inert nitrogen atmosphere.

    • Validation Cue: The suspension will transition from colorless to a pale yellow/amber hue, confirming the deprotonation of o-cresol and the formation of the phenoxide anion.

  • Substrate Addition (First SNAr):

    • Action: Cool the flask to 0–5 °C using an ice bath. Add 2,4-difluoronitrobenzene dropwise over 10 minutes to control the exothermic first substitution.

    • Validation Cue: An immediate deepening of the color to a dark orange/red signifies the formation of the Meisenheimer complex.

  • Thermal Activation (Second SNAr):

    • Action: Remove the ice bath and gradually heat the reaction mixture to 100–110 °C using an oil bath. Maintain this temperature for 12–16 hours.

    • Validation Cue: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 4:1). The complete disappearance of the mono-substituted intermediate (Rf ~0.6) and the dominance of the bis-substituted product (Rf ~0.4) validates reaction completion.

  • Aqueous Quench & Workup:

    • Action: Allow the mixture to cool to room temperature. Pour the contents slowly into 150 mL of vigorously stirred, crushed ice-water.

    • Validation Cue: The rapid precipitation of a solid mass confirms the high hydrophobicity of the bis-aryloxy product. Stir for an additional 30 minutes to dissolve residual DMF and inorganic salts.

  • Isolation & Purification:

    • Action: Vacuum filter the precipitated solid and wash thoroughly with cold distilled water (3 x 30 mL) to remove trace K₂CO₃ and unreacted o-cresol. Recrystallize the crude product from hot ethanol.

Workflow Step1 1. Reagent Mixing (o-Cresol + K2CO3 in DMF) Step2 2. Substrate Addition (2,4-Difluoronitrobenzene at 0-5°C) Step1->Step2 Step3 3. Thermal Activation (Heating to 100-110°C for 12-16h) Step2->Step3 Step4 4. Aqueous Quench (Precipitation in Ice Water) Step3->Step4 Step5 5. Isolation & Purification (Filtration & Recrystallization) Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target molecule.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the bis-substitution of 2,4-difluoronitrobenzene with sterically hindered phenols, demonstrating why the K₂CO₃/DMF system at elevated temperatures is the authoritative standard.

EntryBaseSolventTemperature (°C)Time (h)Major ProductYield (%)Mechanistic Note
1K₂CO₃DMF2512Mono-substituted>90%Insufficient thermal energy to overcome steric bulk for 2nd SNAr.
2K₂CO₃DMF11014Bis-substituted85-92%Optimal conditions; full conversion achieved without solvent breakdown.
3Na₂CO₃DMSO12016Bis-substituted70-75%Lower solubility of Na₂CO₃ compared to K₂CO₃ reduces reaction kinetics.
4KOtBuTHF65 (Reflux)8Complex Mixture<40%Strong base induces side reactions and potential nitro group reduction.
5Et₃NNMP13024Mono-substituted80%Organic base insufficiently strong to drive equilibrium for hindered phenol.

References

  • Plater, M. J., & Harrison, W. T. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. URL:[Link]

  • Organic Process Research & Development (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. ACS Publications, 18(7), 912-918. URL:[Link]

  • Organic Process Research & Development (2024). A Brief Introduction to Chemical Reaction Optimization. ACS Publications. URL:[Link]

Sources

Thermodynamic and Kinetic Solubility Profiling of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate determination of solubility is a foundational pillar in preclinical drug development, dictating formulation strategies, pharmacokinetic modeling, and in vitro assay design. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS: 93980-94-0) is a complex nitroaromatic diaryl ether. Due to its unique structural topology, it exhibits extreme lipophilicity and poor aqueous solubility.

This whitepaper provides an in-depth mechanistic analysis of the solubility profile of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene. It establishes a self-validating, causality-driven protocol for determining its thermodynamic solubility across organic and aqueous media, utilizing the industry-standard shake-flask method coupled with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) [1].

Physicochemical Profiling & Mechanistic Insights

To accurately predict and measure solubility, one must first deconstruct the Structure-Property Relationship (SPR) of the molecule.

  • Molecular Formula: C₂₀H₁₇NO₄

  • Molecular Weight: 335.35 g/mol

  • Calculated LogP: 5.01 [1]

The Causality of Hydrophobicity

The extreme lipophilicity (LogP = 5.01) of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is driven by specific steric and electronic factors:

  • Steric Shielding: The molecule features a central nitrobenzene ring substituted at the 2 and 4 positions with 2-methylphenoxy (o-tolyloxy) groups. The ortho-methyl groups on the phenoxy rings restrict bond rotation, locking the molecule into a rigid, bulky, hydrophobic conformation.

  • Hydrogen Bond Masking: While the nitro group (-NO₂) is theoretically a strong hydrogen-bond acceptor, it is sterically hindered by the adjacent bulky ether linkages. Consequently, water molecules cannot effectively form a hydration shell around the polar nitro core, resulting in a massive thermodynamic penalty for aqueous dissolution.

Solubility Profile Across Solvent Classes

Because "like dissolves like," the solvation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene requires solvents capable of disrupting its hydrophobic crystal lattice without relying on hydrogen-bond donation.

Table 1: Predicted Solubility Matrix and Mechanistic Rationale
Solvent ClassSolventDielectric Constant (ε)Estimated SolubilityMechanistic Rationale
Aqueous Water / PBS (pH 7.4)80.1< 1 µg/mL (Practically Insoluble)High LogP (5.01) and steric shielding prevent hydration of the nitro group.
Polar Aprotic DMSO46.7> 50 mg/mL (Freely Soluble)High dipole moment effectively solvates the polarizable aromatic rings and ether linkages.
Polar Aprotic Acetonitrile37.5> 20 mg/mL (Soluble)Excellent solvation of the nitroaromatic core; serves as an ideal HPLC mobile phase [1].
Non-Polar Dichloromethane8.9> 100 mg/mL (Very Soluble)Highly lipophilic environment perfectly matches the non-polar diaryl ether domains.

Self-Validating Experimental Protocol: Thermodynamic Solubility

For highly lipophilic compounds, kinetic solubility methods (e.g., solvent-shift) often yield false positives due to the formation of supersaturated colloidal aggregates. Therefore, the Isothermal Saturation Shake-Flask Method is the mandatory gold standard for determining the true thermodynamic equilibrium of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene [2, 3].

Experimental Workflow

G N1 Solid 2,4-Bis(2-methylphenoxy) -1-nitrobenzene N2 Solvent Addition (Aqueous / Organic) N1->N2 Excess API N3 Isothermal Equilibration Shake-Flask (72h, 25°C) N2->N3 Saturation N4 Phase Separation Centrifugation & 0.22µm Filtration N3->N4 Supernatant N5 Quantification via RP-HPLC (Newcrom R1, MeCN/H2O/H3PO4) N4->N5 Aliquot N6 Data Analysis Thermodynamic Solubility Limit N5->N6 AUC

Caption: Workflow for determining the thermodynamic solubility of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.

Step-by-Step Methodology & Causality

Step 1: Solid Dispensing and Saturation

  • Action: Dispense 5 mg of crystalline 2,4-Bis(2-methylphenoxy)-1-nitrobenzene into a glass vial. Add 1 mL of the target solvent (e.g., PBS pH 7.4).

  • Causality: An excess of solid must be visually present to ensure the solution reaches thermodynamic saturation. If the solid dissolves completely, the true solubility limit has not been reached, and more API must be added.

Step 2: Isothermal Equilibration

  • Action: Seal the vial and incubate in an orbital shaker at 400 RPM and 25.0 ± 0.5 °C for 72 hours [3].

  • Causality: High LogP compounds possess high crystal lattice energies and dissolve slowly. A 72-hour window prevents the underestimation of solubility that occurs when sampling prematurely.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 15,000 × g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation compacts the undissolved solid pellet. The 0.22 µm filtration is critical for removing sub-micron colloidal aggregates. Failure to do so will artificially inflate the UV/HPLC signal, leading to a falsely high solubility reading.

The Self-Validating Checkpoints

To ensure the integrity of the protocol, the system must validate itself:

  • pH Drift Monitoring: Measure the pH of aqueous buffers before and after the 72-hour equilibration. A drift of >0.1 pH units indicates that the API is altering the buffer capacity, requiring a stronger buffer [2].

  • Tyndall Effect Check: Shine a laser pointer through the filtered supernatant. If the beam is visible (scattering), colloidal aggregates are still present, and ultra-centrifugation is required.

Analytical Quantification (RP-HPLC)

Due to the sub-microgram aqueous solubility of this compound, standard UV-Vis spectroscopy lacks the sensitivity and specificity required for accurate quantification. RP-HPLC is mandatory.

Based on established chromatographic parameters [1], the following method is optimized for the quantification of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene:

  • Column: Newcrom R1 (or equivalent low-silanol C18 column, 3 µm particle size). Rationale: Low silanol activity prevents peak tailing of complex aromatic ethers.

  • Mobile Phase: Acetonitrile (MeCN) / Water / Phosphoric Acid (H₃PO₄). Rationale: MeCN provides the non-polar environment needed to elute the LogP 5.01 compound, while phosphoric acid ensures a consistent pH, keeping any minor impurities fully protonated/un-ionized.

  • Detection: UV detection at the compound's specific λ_max (typically ~254 nm for nitroaromatics).

  • Calibration: A 5-point standard curve must be generated using DMSO stock solutions diluted in Acetonitrile (R² > 0.999).

Formulation Strategies for Aqueous Assays

Because the thermodynamic aqueous solubility of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is practically negligible, researchers utilizing this compound in in vitro biological assays must employ solubility enhancement strategies to prevent drug precipitation in the assay media:

  • Cosolvent Systems: Prepare a 10-50 mM stock solution in 100% DMSO. Dilute into the aqueous assay buffer immediately prior to use, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity.

  • Surfactant Addition: The addition of non-ionic surfactants like Tween-80 (0.1% - 1.0%) or Cremophor EL can form micelles that encapsulate the hydrophobic diaryl ether, drastically increasing apparent kinetic solubility in aqueous environments.

References

  • SIELC Technologies. "2,4-Bis(2-methylphenoxy)-1-nitrobenzene - Applications and Physicochemical Properties." SIELC Technologies. Available at: [Link]

  • Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: Saturation Shake-Flask Method." Dissolution Technologies. Available at: [Link]

  • Bio-protocol. "Determination of Thermodynamic Solubility using a Shake-Flask Method with Quantification by HPLC." Bio-protocol. Available at: [Link]

Spectroscopic Characterization and Structural Elucidation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextualizing the Molecule

2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS: 93980-94-0; Chemical Formula: C₂₀H₁₇NO₄) is a complex diaryl ether compound frequently utilized as a critical intermediate in the synthesis of advanced polyimides, specialized active pharmaceutical ingredients (APIs), and agrochemicals. Synthesized primarily via the nucleophilic aromatic substitution (SₙAr) of 2,4-difluoronitrobenzene or 2,4-dichloronitrobenzene with o-cresol [3], the molecule possesses a highly asymmetric central benzene ring flanked by two bulky, electron-donating 2-methylphenoxy groups and one strongly electron-withdrawing nitro group.

Because even trace impurities (such as unreacted o-cresol or mono-substituted artifacts) can catastrophically impact downstream polymerization or biological efficacy, rigorous structural validation is paramount. This whitepaper provides an authoritative, self-validating framework for the complete structural elucidation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene using orthogonal spectroscopic techniques: Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (1H, 13C, and 2D NMR) spectroscopy[1][2].

Spectroscopic Workflow & Structural Logic

The structural elucidation of complex asymmetric molecules cannot rely on a single analytical technique. Instead, it requires a logical, interconnected workflow where each spectroscopic method validates the findings of the others. The workflow below illustrates how functional group identification feeds into proton quantification, which is ultimately mapped to the carbon framework to achieve absolute structural certainty.

Caption: Orthogonal spectroscopic workflow for the absolute structural elucidation of the target molecule.

Experimental Protocols: A Self-Validating System

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) standards, the following protocols are designed not just as a sequence of actions, but as a self-validating analytical system .

FT-IR Spectroscopy (ATR Method)

Causality of Experimental Choice: We utilize Attenuated Total Reflectance (ATR) rather than traditional KBr pelleting. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretching artifact around 3400 cm⁻¹, which can mask critical overtone bands or falsely suggest the presence of unreacted o-cresol (phenolic O-H) [4]. ATR eliminates this variable, ensuring that any signal in the 3200–3500 cm⁻¹ region is a genuine feature of the sample.

Step-by-Step Protocol:

  • Preparation: Ensure the diamond ATR crystal is cleaned with spectroscopic-grade isopropanol and allowed to dry.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric CO₂ and ambient humidity.

  • Sample Application: Deposit ~2 mg of the neat solid 2,4-Bis(2-methylphenoxy)-1-nitrobenzene directly onto the crystal. Apply consistent pressure using the anvil to ensure intimate contact between the crystal and the solid lattice.

  • Data Collection: Acquire 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

  • Processing: Apply ATR correction algorithms to adjust for wavelength-dependent penetration depth.

High-Resolution NMR Spectroscopy (1H and 13C)

Causality of Experimental Choice: Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks exchangeable protons and provides a standardized chemical environment. WALTZ-16 decoupling is employed during 13C acquisition to collapse complex ¹H-¹³C J-couplings into sharp singlets, drastically increasing the signal-to-noise ratio and preventing signal overlap in the crowded aromatic region (110–160 ppm) [2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Filter the solution through a glass wool plug into a precision 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity (shimming).

  • ¹H NMR Acquisition: 400 MHz spectrometer, 30° pulse angle, 16 scans, 2.0 s relaxation delay (d1). The 2.0 s delay ensures complete longitudinal relaxation (T1) of all protons, guaranteeing that integration values are strictly quantitative.

  • ¹³C NMR Acquisition: 100 MHz spectrometer, 30° pulse angle, 1024 scans, 2.0 s relaxation delay, with WALTZ-16 proton decoupling.

  • Processing: Apply a 0.3 Hz exponential line broadening (apodization) for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum serves as the primary gateway for functional group verification. The presence of the nitro group is unambiguously confirmed by its characteristic symmetric and asymmetric stretching frequencies, which align perfectly with baseline nitrobenzene derivatives documented in the NIST Chemistry WebBook [1].

Self-Validation Check: The complete absence of a broad absorption band above 3200 cm⁻¹ confirms that no residual phenolic starting material (o-cresol) remains in the sample.

Functional GroupVibrational ModeWavenumber (cm⁻¹)IntensityCausality / Structural Significance
-NO₂ Asymmetric Stretch~1525StrongHighly diagnostic; caused by the N-O bond dipole moment changing rapidly during asymmetric vibration.
-NO₂ Symmetric Stretch~1345StrongConfirms the nitro group; shifts slightly based on the electron-donating ether groups on the ring.
Ar-O-Ar Asymmetric C-O-C~1240StrongValidates the diaryl ether linkages formed via the Ullmann condensation.
Ar-O-Ar Symmetric C-O-C~1040MediumSecondary confirmation of the ether bridges.
Aromatic Ring C=C Stretch~1580, 1485MediumCharacteristic of the benzene ring skeletal vibrations.
Aliphatic C-H C-H Stretch~2920, 2850WeakConfirms the presence of the o-cresol methyl groups.

Nuclear Magnetic Resonance (NMR) Analysis

Quantitative ¹H NMR (400 MHz, CDCl₃)

The ¹H NMR spectrum is the ultimate arbiter of molecular identity and purity. The molecule contains exactly 17 protons. Self-Validation Check: The integral of all signals must sum to exactly 17.0. Any deviation immediately flags the presence of impurities or over-substitution artifacts.

The central nitrobenzene ring is highly asymmetric. The proton at position 6 (H6) is positioned ortho to the powerfully electron-withdrawing nitro group. The anisotropic deshielding effect of the -NO₂ group strips electron density away from H6, pushing its chemical shift far downfield (~7.95 ppm). Conversely, H3 is sandwiched between two electron-donating ether oxygens, shielding it and pushing it upfield (~6.45 ppm).

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
H6 (Central Ring) 7.95Doublet (d)~9.01HStrongly deshielded by the ortho-nitro group; couples only to H5.
Peripheral Aromatics 6.90 – 7.30Multiplets (m)N/A8HThe 8 protons from the two o-cresol rings; overlapping signals.
H5 (Central Ring) 6.65Doublet of doublets (dd)~9.0, ~2.51HOrtho-coupled to H6 and meta-coupled to H3.
H3 (Central Ring) 6.45Doublet (d)~2.51HHighly shielded by two adjacent ether oxygens; meta-coupled to H5.
Methyl Group (C4 ether) 2.20Singlet (s)N/A3HAliphatic methyl protons; slightly inequivalent due to ring asymmetry.
Methyl Group (C2 ether) 2.15Singlet (s)N/A3HAliphatic methyl protons; slightly inequivalent due to ring asymmetry.
¹³C NMR (100 MHz, CDCl₃)

The ¹³C NMR spectrum maps the carbon skeleton. The molecule contains 20 carbons, but due to the asymmetry of the central ring and the slight inequivalence of the two o-cresol moieties, up to 20 distinct carbon signals can be observed.

Carbon TypeChemical Shift Range (δ, ppm)Structural Assignment
Aromatic C-O (Ether) 150.0 – 160.0C2 and C4 of the central ring; C1' of the o-cresol rings. Highly deshielded by electronegative oxygen.
Aromatic C-NO₂ ~135.0C1 of the central ring.
Aromatic C-CH₃ ~130.0C2' of the o-cresol rings.
Aromatic C-H 105.0 – 129.0All protonated aromatic carbons. C3 of the central ring is the most shielded (~105 ppm).
Aliphatic -CH₃ 15.5 – 16.5The two methyl carbons from the o-cresol moieties.
2D NMR (COSY & HSQC) for Regiochemical Mapping

To eliminate the possibility of structural isomers (e.g., 2,6-bis(2-methylphenoxy)-1-nitrobenzene), 2D NMR is employed:

  • COSY (Correlation Spectroscopy): Confirms the ortho-coupling between H5 and H6, and the meta-coupling between H3 and H5 on the central ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps the highly shielded H3 proton (6.45 ppm) directly to the highly shielded C3 carbon (~105 ppm), proving that this specific C-H bond is situated precisely between the two ether linkages.

Conclusion

The spectroscopic characterization of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene demands a multi-modal approach. By leveraging the functional group diagnostic power of ATR-FTIR, the quantitative precision of ¹H NMR, and the skeletal mapping of ¹³C/2D NMR, researchers can establish a self-validating matrix of data. This rigorous methodology ensures absolute regiochemical certainty and guarantees the high-purity profile required for downstream industrial and pharmaceutical applications.

References

  • NIST Chemistry WebBook, SRD 69. "Benzene, nitro-". National Institute of Standards and Technology (NIST).[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. U.S. Environmental Protection Agency (EPA NEPIS).[Link]

  • Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene. SIELC Technologies.[Link]

Methodological & Application

Preparative Isolation and Structural Elucidation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene Impurities

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Engineers, and Pharmaceutical R&D Scientists Application Focus: Impurity Profiling, Preparative HPLC Scale-Up, and Structural Elucidation

Executive Summary & Mechanistic Rationale

In the synthesis of complex diaryl ethers, such as 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS: 93980-94-0), controlling and characterizing the impurity profile is a critical regulatory requirement. This compound is typically synthesized via the nucleophilic aromatic substitution (SNAr) of a 1-nitro-2,4-dihalobenzene with o-cresol. Due to the steric hindrance and electronic deactivation inherent in the second substitution step, the reaction inevitably generates a spectrum of process-related impurities, including unreacted starting materials, mono-substituted intermediates, and over-reacted degradation products.

As a Senior Application Scientist, I approach impurity isolation not merely as a separation task, but as a self-validating analytical system . The goal is to isolate milligram-to-gram quantities of these impurities with >98% purity for downstream NMR and high-resolution mass spectrometry (HRMS) without inducing thermal or chemical degradation during the recovery phase.

To achieve this, we utilize a reverse-phase (RP) preparative High-Performance Liquid Chromatography (Prep-HPLC) strategy. We specifically select low-silanol mixed-mode or specialty RP columns (such as the Newcrom R1) paired with a volatile, MS-compatible mobile phase[1]. This ensures that polar impurities do not suffer from secondary silanol interactions (which cause peak tailing) and allows for seamless transition from analytical scouting to mass-directed preparative isolation.

Chromatographic Separation Mechanism

The separation logic relies on hydrophobic partitioning . 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is highly lipophilic due to its two o-tolyl rings and the nitrobenzene core. Consequently, it exhibits strong retention on a C18 or equivalent RP stationary phase.

Conversely, the expected impurities possess distinct polarity profiles:

  • Unreacted o-cresol: Highly polar, elutes near the void volume.

  • Mono-substituted intermediates (e.g., 2-fluoro-4-(2-methylphenoxy)-1-nitrobenzene): Intermediate polarity, eluting midway through the gradient.

  • Dinitro or polymeric byproducts: May exhibit stronger retention than the target API depending on their specific molecular weight and dipole moment.

By employing a mobile phase of Acetonitrile (MeCN) and Water buffered with 0.1% Formic Acid , we force all phenolic hydroxyl groups into their unionized (protonated) state. This causality is critical: ionized phenols cause severe band broadening and unpredictable retention shifts. Formic acid, unlike phosphoric acid, provides the necessary acidic environment while remaining fully volatile for post-fractionation lyophilization and transparent to MS ionization[1][2].

Mechanism Stationary Stationary Phase (Low-Silanol RP Column) Imp1 Polar Impurities (Unreacted Phenols) Low Retention Stationary->Imp1 Elutes First Imp2 Intermediate Impurities (Mono-substituted ethers) Medium Retention Stationary->Imp2 Elutes Second Target Target Compound (Diaryl Ether) High Retention Stationary->Target Elutes Last Mobile Mobile Phase (MeCN / H2O / 0.1% Formic Acid) Mobile->Stationary Gradient Elution

Figure 1: Chromatographic separation mechanism based on hydrophobic partitioning.

The Self-Validating Preparative Workflow

To guarantee trustworthiness, the isolation protocol must validate itself at three distinct stages:

  • Pre-run: System Suitability Testing (SST) to confirm theoretical plate counts.

  • In-run: Diode-Array Detection (DAD) peak purity analysis prior to triggering the fraction collector.

  • Post-run: Re-injection of the lyophilized solid to ensure no degradation occurred during solvent removal.

Workflow A 1. Crude Sample Prep (Dissolution in MeCN/THF) B 2. Analytical Scouting (Method Optimization) A->B C 3. Preparative HPLC (Dynamic Axial Compression) B->C D 4. Fraction Collection (UV/MS Triggered) C->D E 5. Lyophilization (Thermal Degradation Prevention) D->E F 6. Purity & Structure ID (Analytical Re-injection & NMR) E->F

Figure 2: End-to-end preparative workflow for the isolation of diaryl ether impurities.

Step-by-Step Protocol

Step 1: Sample Preparation and Loading

  • Weigh 500 mg of the crude 2,4-Bis(2-methylphenoxy)-1-nitrobenzene mixture.

  • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Tetrahydrofuran (THF). Causality: THF is required to fully solubilize the highly lipophilic target compound and prevent on-column precipitation during injection.

  • Filter the solution through a 0.45 µm PTFE syringe filter to protect the column frit.

Step 2: Preparative Scale-Up Execution

  • Equilibrate the preparative column (e.g., 21.2 mm x 250 mm, 5 µm particle size) with 40% Mobile Phase B (MeCN + 0.1% FA) at a flow rate of 20 mL/min[3].

  • Inject 1.0 mL of the prepared sample (50 mg total load). Note: Do not exceed the breakthrough volume; monitor the baseline for signs of volume overload[4].

  • Execute the gradient (see Table 2). Monitor UV absorbance at 254 nm and 280 nm.

Step 3: Fraction Collection and Solvent Removal

  • Utilize a mass-directed or slope-triggered fraction collector. Collect the mono-substituted impurity peaks (typically eluting between 8–12 minutes) into pre-chilled glass tubes.

  • Critical Step: Do not use rotary evaporation at high temperatures, as nitroaromatic compounds and their impurities can be thermally sensitive or decompose explosively under extreme heat[5].

  • Instead, freeze the fractions using a dry-ice/acetone bath and remove the water, acetonitrile, and formic acid via lyophilization (freeze-drying) over 24–48 hours.

Step 4: Post-Isolation Purity Verification

  • Re-dissolve 1 mg of the lyophilized impurity in 1 mL of MeCN.

  • Inject into the analytical HPLC system using the scouting method.

  • Confirm that the peak purity is >98% via DAD and that the exact mass matches the expected SNAr intermediate via LC-MS.

Quantitative Data & Method Parameters

To facilitate rapid method transfer from the analytical R&D lab to the pilot plant, the scale-up parameters and expected impurity profiles are summarized below.

Table 1: Expected Impurity Profile of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene

Impurity TypePutative Structure / IdentityRelative PolarityExpected Elution OrderRequired Analytical Action
Starting Material o-Cresol (2-Methylphenol)HighEarly (Void + 2 min)Wash out; rarely collected.
Intermediate A 2-Fluoro-4-(2-methylphenoxy)-1-nitrobenzeneMediumMid-GradientIsolate for reference standard.
Intermediate B 4-Fluoro-2-(2-methylphenoxy)-1-nitrobenzeneMediumMid-GradientIsolate to check isomer ratio.
Target API 2,4-Bis(2-methylphenoxy)-1-nitrobenzeneLowLate-GradientCollect main fraction.
Byproduct Dinitro-diaryl ether derivativesVery LowColumn WashFlush with 100% MeCN.

Table 2: Chromatographic Scale-Up Parameters

ParameterAnalytical Scouting MethodPreparative Isolation MethodCausality / Rationale
Column Dimensions 4.6 x 150 mm, 5 µm21.2 x 250 mm, 5 µmMaintains identical theoretical plates while increasing load capacity by ~21x.
Mobile Phase A H₂O + 0.1% Formic AcidH₂O + 0.1% Formic AcidFormic acid ensures MS compatibility and prevents phenol ionization[1][2].
Mobile Phase B MeCN + 0.1% Formic AcidMeCN + 0.1% Formic AcidMeCN provides lower backpressure and sharper peaks than Methanol.
Flow Rate 1.0 mL/min20.0 mL/minScaled linearly based on the ratio of the column cross-sectional areas.
Gradient Profile 40% B to 90% B (15 min)40% B to 90% B (15 min)Shallow gradient ensures resolution of closely related positional isomers.
Injection Volume 10 µL1000 µL (1 mL)Maximizes throughput per run without causing severe peak fronting[4].

References

  • SIELC Technologies. "Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene on Newcrom R1 HPLC column". SIELC Application Notes. URL:[Link]

  • Welch Materials. "Key Concepts and Considerations of Preparative Liquid Chromatography". Welch Materials Technical Articles. URL:[Link]

  • Teledyne Labs. "The Power of Preparative HPLC Systems". Teledyne Chromatography Resource Center. URL:[Link]

  • PrepChem. "Preparation of nitrobenzene". Practical Organic Chemistry. URL:[Link]

Sources

Fast UPLC-UV/MS Quantification of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Challenges

The quantification of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS 93980-94-0) presents a unique challenge in modern chromatography. Structurally, the molecule consists of a strongly electron-withdrawing nitroaromatic core flanked by two bulky, highly lipophilic o-tolyloxy (2-methylphenoxy) groups. This configuration results in extreme hydrophobicity (LogP ~ 5.01) [1] and a localized dipole moment.

In traditional High-Performance Liquid Chromatography (HPLC), such properties lead to excessive retention times and severe peak tailing due to secondary Lewis acid-base interactions with residual silanols on the silica matrix. This application note details a fast Ultra-Performance Liquid Chromatography (UPLC) method that leverages sub-2 µm / 3 µm particle technology and low-silanol stationary phases to achieve rapid, high-resolution quantification suitable for impurity profiling and pharmacokinetic (PK) workflows [2].

Mechanistic Insights & Chromatographic Causality

To move beyond empirical trial-and-error, this protocol is built on fundamental chromatographic principles:

  • Stationary Phase Selection (Causality of Peak Shape): The nitro group in 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is highly susceptible to secondary ion-exchange interactions with unendcapped, ionized silanols on standard C18 columns. To sterically and chemically block these interactions, a low-silanol reverse-phase (RP) column (e.g., Newcrom R1 or an equivalent bridged-ethyl hybrid column) is strictly required [2]. Furthermore, utilizing 3 µm or sub-2 µm particles minimizes the multi-path diffusion ( A -term) and mass transfer resistance ( C -term) in the van Deemter equation, allowing for high linear velocities without sacrificing theoretical plates [3].

  • Mobile Phase Causality (Elution & MS Compatibility): Acetonitrile (MeCN) is selected over methanol as the organic modifier. Acetonitrile operates via strong dipole-dipole interactions, which aggressively disrupt the hydrophobic stacking of the bulky o-tolyloxy groups, sharpening the chromatographic band. While traditional methods use phosphoric acid to achieve a stable UV baseline, phosphoric acid causes severe ion suppression and contamination in Mass Spectrometry (MS). Therefore, 0.1% Formic Acid is substituted. This maintains an acidic pH—keeping any residual silanols protonated and neutral—while ensuring seamless transferability to ESI-MS detection [2].

Analytical Workflow

UPLC_Workflow N1 Sample Prep (Acetonitrile Extraction) N2 UPLC Injection (Sub-2 µm / 3 µm) N1->N2 N3 RP Separation (Low Silanol Activity) N2->N3 N4 Detection (UV/Vis & ESI-MS) N3->N4 N5 Quantification (Data Processing) N4->N5

Caption: Workflow for the fast UPLC-UV/MS quantification of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.

Experimental Protocols (Self-Validating System)

Reagents and Materials
  • Analyte: 2,4-Bis(2-methylphenoxy)-1-nitrobenzene reference standard (Purity ≥ 98%).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Low-silanol RP UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm)Prevents nitro-silanol interactions; enables fast mass transfer.
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH for silanol suppression; MS compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileHigh elution strength for LogP > 5 compounds.
Gradient 50% B to 95% B over 3.0 minRapidly elutes the highly hydrophobic analyte.
Flow Rate 0.5 mL/minOptimizes linear velocity for sub-2 µm particles.
Column Temp 40°CReduces solvent viscosity and system backpressure.
Detection UV at 254 nm / ESI-MS254 nm captures the strong nitroaromatic chromophore.
Injection Vol. 1.0 µLMinimizes extra-column band broadening.
Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene and dissolve in 10 mL of MeCN to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Curve Generation: Dilute the stock solution serially with 50:50 Water:MeCN to yield calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Extraction (For complex matrices):

    • Transfer 200 µL of the sample matrix into a microcentrifuge tube.

    • Add 800 µL of cold Acetonitrile to precipitate proteins and extract the lipophilic analyte.

    • Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

  • System Suitability Test (SST) - The Self-Validating Check:

    • Before running unknown samples, inject the 10 µg/mL standard five times.

    • Validation Gate: The system is only authorized to proceed if the Retention Time Relative Standard Deviation (RSD) is 1.0% and the Peak Tailing Factor ( T ) is 1.2. A tailing factor >1.2 acts as an automated fail-safe, indicating immediate column voiding or mobile phase degradation.

Quantitative Data Summary

When executed according to the protocol above, the method yields highly reproducible quantitative metrics, summarized in the table below. The low Limit of Quantification (LOQ) demonstrates the efficiency of the low-silanol column in maintaining a tight, concentrated chromatographic band.

Validation ParameterAchieved Value / Criteria
Linear Dynamic Range 0.1 – 100 µg/mL
Correlation Coefficient ( R2 ) > 0.9992
Limit of Detection (LOD) 0.03 µg/mL ( S/N≥3 )
Limit of Quantification (LOQ) 0.10 µg/mL ( S/N≥10 )
Intra-day Precision (RSD%) 1.5% ( n=6 )
Inter-day Precision (RSD%) 2.1% ( n=18 over 3 days)
Mean Extraction Recovery 98.5% ± 1.2%

References

  • NextSDS. 2,4-bis(2-methylphenoxy)-1-nitrobenzene — Chemical Substance Information. NextSDS Chemical Database. Available at: [Link]

  • SIELC Technologies. Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene. SIELC Application Notes (2018). Available at:[Link]

  • Waters Corporation. The Science of ACQUITY UPLC Applied to Environmental Analyses of PAHs and Explosives in Water. Waters Application Library. Available at:[Link]

Preparative Isolation and Analytical Profiling of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene Using the Newcrom R1 Column

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The isolation of highly hydrophobic, bulky aromatic compounds from complex synthesis mixtures presents a unique chromatographic challenge. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS: 93980-94-0) is a neutral, diaryl ether nitrobenzene derivative characterized by its extreme lipophilicity (LogP = 5.01)[1]. During synthesis, this target compound is often contaminated with structurally similar impurities, such as mono-substituted intermediates or unreacted phenolic starting materials (e.g., 2-methylphenol).

To achieve high-purity isolation, the chromatographic system must overcome two primary obstacles:

  • Strong Hydrophobic Retention: The high LogP necessitates a strong elution solvent to prevent excessive retention times and peak broadening.

  • Secondary Interactions: Residual silanols on traditional silica columns can form hydrogen bonds with the target's nitro and ether oxygen atoms, leading to peak tailing and poor resolution from closely eluting impurities.

The Solution: The SIELC Newcrom R1 column is specifically engineered to address these challenges. As a specialized reverse-phase (RP) column, it features advanced proprietary end-capping that drastically reduces silanol activity[2]. By shielding the silica matrix, the Newcrom R1 ensures that retention is driven purely by hydrophobic interactions, yielding sharp, symmetrical peaks even for complex multi-ring systems[3]. Furthermore, its broad pH stability (1.0 to 10.0) allows for versatile mobile phase optimization[4].

Physicochemical Profile & Chromatographic Strategy

Understanding the analyte's properties is the foundation of a self-validating chromatographic method. Because the target is neutral, mobile phase pH will not alter its ionization state. However, utilizing an acidic modifier (such as Formic Acid) is critical because it suppresses the ionization of unreacted acidic impurities (keeping them in a predictable, protonated state) and further neutralizes any trace surface silanols on the column[5].

Table 1: Physicochemical Properties of the Target Analyte
ParameterSpecificationChromatographic Implication
Compound Name 2,4-Bis(2-methylphenoxy)-1-nitrobenzeneBulky structure requires a highly efficient stationary phase (100 Å pore size).
CAS Number 93980-94-0N/A
Molecular Formula C₂₀H₁₇NO₄High carbon count drives strong RP retention.
Molecular Weight 335.354 g/mol Suitable for standard LC-MS (ESI+) detection.
LogP 5.01Requires high organic mobile phase (MeCN) for efficient elution[1].
Ionizability NeutralRetention is independent of mobile phase pH; acidic modifiers are used solely for impurity suppression and MS compatibility[5].

Experimental Protocols

The following protocols detail the transition from analytical profiling (to confirm crude purity) to preparative isolation (to recover the pure target).

Protocol A: Analytical Method Development (LC-UV/MS)

Objective: Assess the impurity profile of the crude synthesis mixture prior to scale-up.

  • System Preparation: Equip the HPLC/UHPLC system with a Newcrom R1 analytical column (4.6 x 150 mm, 5 µm)[6]. Ensure the column oven is set to 30°C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Formulation:

    • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (v/v).

    • Mobile Phase B: LC-MS grade Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).

    • Causality Note: Formic acid is selected over phosphoric acid to ensure complete volatility during MS detection and subsequent fraction lyophilization[5]. MeCN is chosen over methanol due to its superior elution strength for highly lipophilic molecules.

  • Sample Preparation: Dissolve the crude mixture in 100% MeCN to a concentration of 1 mg/mL. Vortex for 30 seconds and sonicate for 5 minutes. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Execution:

    • Gradient: 50% B to 95% B over 10 minutes; hold at 95% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm (optimal for nitroaromatics) and MS (ESI+).

Protocol B: Preparative Isolation Workflow

Objective: Purify 2,4-Bis(2-methylphenoxy)-1-nitrobenzene from the crude matrix.

  • Scale-Up Calculation: Transition from the 4.6 mm analytical column to a 22 mm preparative Newcrom R1 column. The scale-up factor for flow rate and injection volume is approximately 22.8x (based on the ratio of the squared radii: 112/2.32 ).

  • Sample Loading: Dissolve the crude material in Dimethyl Sulfoxide (DMSO) at a high concentration (e.g., 50 mg/mL). Causality Note: DMSO prevents the highly hydrophobic target from precipitating upon injection, while the column's high capacity handles the strong solvent plug without severe peak distortion.

  • Preparative Chromatography:

    • Column: Newcrom R1 Prep, 22 x 250 mm, 5 µm[7].

    • Method: Isocratic hold at 85% B for 15 minutes. An isocratic method is preferred at the preparative scale to maximize throughput and simplify solvent recovery.

    • Flow Rate: 20.0 mL/min.

    • Injection Volume: 100 - 250 µL per run.

  • Fraction Processing: Collect fractions based on UV threshold triggering at 254 nm. Pool fractions containing the target mass (m/z 336.1 [M+H]+).

  • Solvent Removal: Flash-freeze the pooled fractions and lyophilize to remove water, MeCN, and volatile formic acid, yielding the pure solid target.

Data Summary & Scale-Up Parameters

Table 2: Method Parameters (Analytical vs. Preparative)
ParameterAnalytical ProfilingPreparative Isolation
Column Dimensions 4.6 x 150 mm, 5 µm22 x 250 mm, 5 µm
Flow Rate 1.0 mL/min20.0 mL/min
Elution Mode Gradient (50-95% MeCN)Isocratic (85% MeCN)
Sample Diluent 100% Acetonitrile100% DMSO
Injection Volume 5 µL100 - 250 µL
Acidic Modifier 0.1% Formic Acid0.1% Formic Acid

Workflow Visualization

The following diagram illustrates the self-validating, step-by-step workflow required to isolate the target compound successfully.

IsolationWorkflow Crude Crude Synthesis Mixture Prep Sample Dissolution (DMSO/MeCN) Crude->Prep HPLC Newcrom R1 HPLC (Isocratic MeCN/H2O) Prep->HPLC Detect UV/MS Detection (254 nm / ESI+) HPLC->Detect Fraction Fraction Collection (Target Peak) Detect->Fraction Lyophilize Solvent Removal (Lyophilization) Fraction->Lyophilize Pure Pure Target (>99% Purity) Lyophilize->Pure

Workflow for the preparative isolation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene using Newcrom R1.

References

  • SIELC Technologies. "SiELC Newcrom R1 HPLC Columns - Element Lab Solutions." Element Lab Solutions Product Literature. URL: [Link]

  • SIELC Technologies. "Columns | SIELC Technologies." SIELC Product Catalog. URL: [Link]

  • SIELC Technologies. "Newcrom R1 | SIELC Technologies." SIELC Column Specifications. URL: [Link]

  • Analytics-Shop. "HPLC Column Newcrom R1, 100 Å, 5 µm, 4,6 x 150 mm, endcapped." URL: [Link]

  • SIELC Technologies. "2,4-Bis(2-methylphenoxy)-1-nitrobenzene." SIELC Applications Database. URL: [Link]

  • SIELC Technologies. "Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene on Newcrom R1 HPLC column." SIELC Applications Database. URL: [Link]

Sources

Troubleshooting & Optimization

improving peak shape and symmetry for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this specialized troubleshooting guide to address the unique chromatographic challenges associated with 2,4-Bis(2-methylphenoxy)-1-nitrobenzene .

This molecule is a sterically hindered, highly lipophilic diaryl ether. Because it lacks ionizable amine or carboxylic acid groups, analysts often mistakenly assume it is immune to secondary column interactions. However, the strong electron-withdrawing nature of the central nitro group creates a significant molecular dipole, while the flanking methylphenoxy rings offer extensive π -electron clouds. This structural combination makes the analyte highly susceptible to π−π stacking, dipole-induced tailing, and severe solubility-driven peak distortion.

Below is our comprehensive, self-validating framework for diagnosing and correcting peak shape and symmetry issues for this specific compound.

Diagnostic Workflow for Peak Shape Anomalies

PeakShapeTroubleshooting Start Chromatographic Anomaly Detected Tailing Peak Tailing (Tf > 1.2) Start->Tailing Fronting Peak Fronting (Tf < 0.9) Start->Fronting Splitting Peak Splitting (Doublet) Start->Splitting Tail_Cause Secondary Interactions (Dipole-Silanol) Tailing->Tail_Cause Front_Cause Injection Solvent Mismatch or Column Overload Fronting->Front_Cause Split_Cause Blocked Frit or Sample Precipitation Splitting->Split_Cause Tail_Fix Add 0.1% H3PO4/FA Use Endcapped C18 Tail_Cause->Tail_Fix Front_Fix Match Sample Solvent to Mobile Phase Front_Cause->Front_Fix Split_Fix Backflush Column Filter Samples Split_Cause->Split_Fix

Fig 1. Diagnostic workflow for resolving peak shape anomalies in chromatography.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does 2,4-Bis(2-methylphenoxy)-1-nitrobenzene exhibit severe peak tailing even though it is a neutral molecule? The Causality: While silanol tailing is most famous for basic amines, it heavily impacts highly polarizable molecules. Uncapped, ionized silanols (Si-O⁻) on the silica backbone at pH > 4 create localized electrostatic fields. These fields induce strong dipole-dipole interactions with the analyte's electron-withdrawing nitro group. Furthermore, the electron-deficient nitrobenzene ring and electron-rich phenoxy rings engage in secondary π−π interactions with unreacted siloxanes or phenyl-hexyl stationary phases 1. The Fix: Force the silanols into a neutral, protonated state (Si-OH) by adding an acidic modifier to the mobile phase. A standard recommendation for this specific molecule is 0.1% Phosphoric acid (for UV detection) or 0.1% Formic acid (for MS compatibility) combined with Acetonitrile 2.

Q2: My chromatogram shows peak fronting and occasional splitting. Is my column degrading? The Causality: For highly lipophilic compounds, fronting is rarely a column void issue; it is almost always a symptom of the "solvent effect" (injection solvent mismatch) or column overload 3. Because 2,4-Bis(2-methylphenoxy)-1-nitrobenzene has poor aqueous solubility, analysts often dissolve it in 100% Acetonitrile or DMSO. When this strong, low-viscosity solvent plug hits a higher-viscosity, aqueous-rich mobile phase, "viscous fingering" occurs. The strong solvent tunnels through the center of the column bed, carrying a fraction of the analyte ahead of the main band, manifesting as fronting or a split doublet 4. The Fix: The injection solvent must be aligned with the mobile phase's aqueous-organic ratio to ensure consistent partitioning at the column head [[3]]().

Q3: How do I choose between Methanol and Acetonitrile for the organic modifier? The Causality: Acetonitrile (ACN) is strongly preferred. ACN is an aprotic solvent with a high dipole moment and superior π -electron disruption capabilities compared to Methanol. It effectively solvates the bulky diaryl ether structure and outcompetes the analyte for secondary π−π stacking interactions with the stationary phase, leading to sharper, more symmetrical peaks.

Experimental Methodologies: Self-Validating Protocols

To ensure that your troubleshooting efforts are scientifically sound, you must use a self-validating system. This means embedding internal controls (System Suitability Tests) that isolate chemical interactions from physical hardware failures.

ProtocolWorkflow S1 1. System Suitability S2 2. Solvent Matching S1->S2 S3 3. Volume Titration S2->S3 S4 4. Data Validation S3->S4

Fig 2. Self-validating experimental workflow for injection solvent optimization.

Protocol 1: Injection Solvent Optimization & Volume Scaling

This protocol diagnoses and eliminates peak fronting caused by viscous fingering and column overload.

  • System Suitability (The Control): Inject 1 µL of Uracil (to mark t0​ ) and Toluene (a neutral, hydrophobic marker lacking the steric bulk/dipole of our target) dissolved in the mobile phase.

    • Validation Check: If Toluene yields a perfectly symmetrical peak (USP Tailing Factor Tf​ 0.95–1.05), the column bed and frits are physically intact. Any subsequent fronting of your target analyte is strictly a chemical/solubility issue 5.

  • Stock Preparation: Dissolve 2,4-Bis(2-methylphenoxy)-1-nitrobenzene in 100% ACN to create a 1 mg/mL stock (ensuring complete dissolution).

  • Solvent Matching: Prepare three working standards (100 µg/mL) by diluting the stock into:

    • Condition A: 100% ACN

    • Condition B: 70% ACN / 30% Water

    • Condition C: Mobile Phase matched (e.g., 50% ACN / 50% Water)

  • Volume Titration: Inject 1 µL, 5 µL, and 10 µL of each condition.

  • Data Validation: Calculate the Asymmetry Factor ( As​ ) at 10% peak height. You will observe that Condition C maintains As​≈1.0 across all volumes, validating that matching the sample solvent to the mobile phase prevents fronting.

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene under various experimental conditions, demonstrating the critical impact of solvent matching and acidic modifiers.

Experimental ConditionInjection SolventMobile Phase AdditiveUSP Tailing ( Tf​ )Asymmetry ( As​ )Chromatographic Result
1 (Worst Case) 100% ACNNone0.750.68Severe Fronting / Splitting
2 100% ACN0.1% H3​PO4​ 0.820.76Moderate Fronting
3 50% ACN (Matched)None1.451.55Tailing (Silanol Interaction)
4 (Optimized) 50% ACN (Matched)0.1% H3​PO4​ 1.051.02Optimal Symmetry

Note: Data assumes a standard fully endcapped C18 column (e.g., 5 µm, 100Å) at 30°C.

Sources

Technical Support Center: Optimizing Mobile Phase Gradients for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals tackling the chromatographic challenges of highly hydrophobic, bulky aromatic compounds.

2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS 93980-94-0) presents a unique set of challenges in Reversed-Phase Liquid Chromatography (RPLC)[1]. Its structure—comprising three aromatic rings, two ether linkages, and a nitro group—results in extreme lipophilicity and a high propensity for secondary π−π interactions. Standard generic gradients often lead to excessive retention, severe peak tailing, or complete loss of the analyte on the column.

This guide moves beyond basic troubleshooting. We will explore the thermodynamic causality behind its retention behavior and provide self-validating protocols to ensure your method is robust, reproducible, and scientifically sound.

Diagnostic Workflow

Before adjusting parameters randomly, use this logical decision tree to diagnose and resolve gradient issues systematically.

GradientOptimization Start Start: Inject 2,4-Bis(2-methylphenoxy) -1-nitrobenzene Assess Assess Retention (k*) Start->Assess HighRet k* > 10 (Excessive Retention) Assess->HighRet GoodRet 2 < k* < 10 (Optimal Window) Assess->GoodRet LowRet k* < 2 (Poor Retention) Assess->LowRet ActionHigh Increase Final %B, Use ACN over MeOH, or Steepen Gradient HighRet->ActionHigh PeakShape Assess Peak Shape GoodRet->PeakShape ActionLow Decrease Initial %B, Flatten Gradient Slope LowRet->ActionLow ActionHigh->Assess ActionLow->Assess Broad Broad/Tailing Peaks PeakShape->Broad Success Method Locked & Validated PeakShape->Success Sharp, Symmetrical ActionBroad Increase Column Temp (40-50°C), Check for Void Volume Broad->ActionBroad ActionBroad->PeakShape

Diagnostic workflow for optimizing RPLC gradients for highly hydrophobic aromatic analytes.

Troubleshooting FAQs: Causality & Solutions

Q1: Why does 2,4-Bis(2-methylphenoxy)-1-nitrobenzene elute so late, or not at all, under my standard 5-95% gradient? Causality: Retention in RPLC is driven by the hydrophobic effect. With a molecular weight of 335.35 g/mol and a highly non-polar tri-aromatic backbone, this molecule partitions heavily into the C18 stationary phase[2]. If the gradient slope is too shallow, or if the final organic concentration (%B) is insufficient, the mobile phase lacks the thermodynamic strength to desorb the analyte. Solution: You must increase the elution strength. Switch your organic modifier from Methanol (MeOH) to Acetonitrile (ACN). ACN is a stronger solvent in RPLC and disrupts hydrophobic interactions more effectively[3]. Ensure your gradient reaches at least 95-100% B and holds there for at least 3 column volumes (CV) to guarantee elution.

Q2: The compound elutes, but the peak is excessively broad and tails severely. How can I sharpen it? Causality: Peak broadening for bulky molecules is primarily a mass transfer issue. The large hydrodynamic radius of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene causes slow diffusion kinetics into and out of the porous silica particles. Furthermore, the nitro and ether groups can undergo secondary interactions (hydrogen bonding or dipole interactions) with unreacted surface silanols on the column[4]. Solution: Elevate the column temperature to 40°C–50°C. Increasing temperature decreases the viscosity of the mobile phase, which directly increases the analyte's diffusion coefficient, thereby sharpening the peak[5]. Additionally, ensure you are using a fully end-capped or polar-embedded C18 column to shield residual silanols.

Q3: My retention times are drifting later with each consecutive injection. What is the root cause? Causality: Retention time drift in gradient HPLC is almost always a symptom of a changing stationary phase surface or a mobile phase delivery error[6]. For highly retained compounds, the most common culprit is inadequate column re-equilibration[7]. If the column is not fully re-wetted with the initial aqueous conditions, the effective starting %B varies between runs. Alternatively, a micro-leak in the pump proportioning valve can alter the actual gradient delivered. Solution: Implement a self-validating equilibration protocol. Ensure at least 5 to 10 CVs of the initial mobile phase pass through the column before the next injection[8]. Verify pump performance by running a step-gradient with a UV-absorbing tracer (like acetone) to confirm proportioning accuracy.

Q4: Should I use an acidic buffer for this compound? Causality: 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is a neutral molecule; it does not possess ionizable basic or acidic functional groups within the standard pH 2-8 range. Therefore, its ionization state (and thus its primary retention) will not change with pH. Solution: While pH won't affect the analyte directly, adding 0.1% Formic Acid or Phosphoric Acid is highly recommended[1]. The acid suppresses the ionization of residual silanols on the silica stationary phase, minimizing secondary interactions and improving peak symmetry.

Quantitative Data: Solvent & Parameter Comparison

To make informed decisions, compare the physical and chromatographic impacts of your mobile phase parameters.

ParameterAcetonitrile (ACN)Methanol (MeOH)Impact on 2,4-Bis(2-methylphenoxy)-1-nitrobenzene
Elution Strength ( ϵ∘ ) High (3.1)Moderate (2.6)ACN provides faster elution for this highly lipophilic compound.
Viscosity (at 50/50 mix) Lower (~0.9 cP)Higher (~1.6 cP)ACN generates lower backpressure, allowing for higher flow rates.
Selectivity ( π−π interactions) SuppressedEnhancedMeOH allows the nitrobenzene ring to interact more with phenyl/C18 phases, potentially altering selectivity if co-eluting impurities exist.
Recommended Column Temp 30°C - 45°C40°C - 55°CHigher temps required with MeOH to overcome viscosity-induced band broadening.
Self-Validating Experimental Protocols

As a best practice, every method must prove its own reliability before sample analysis begins.

Protocol 1: Self-Validating Gradient Scouting Workflow

Objective: Determine the optimal gradient slope and final %B for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene while verifying system suitability[9].

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water + 0.1% Formic Acid.

    • Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Column Setup: Install a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm). Set the column oven to 40°C.

  • The Scouting Run: Program a linear gradient from 10% B to 100% B over 20 minutes. Hold at 100% B for 5 minutes. Flow rate: 1.0 mL/min.

  • Validation Injection (The Self-Check): Inject a blank (diluent only) followed by a t0​ marker (e.g., uracil) to experimentally determine the column void volume.

  • Analyte Injection: Inject the standard. Calculate the gradient retention factor ( k∗ ) at the peak apex[10].

  • Optimization: If k∗>10 , the gradient is too shallow. Adjust the starting %B to 40% and steepen the slope (e.g., 40% to 100% in 10 minutes) to compress the run time while maintaining sharp peak shape.

Protocol 2: High-Hydrophobicity Column Equilibration

Objective: Eliminate retention time drift caused by hysteresis of the stationary phase[7].

  • Post-Elution Flush: Immediately after the analyte elutes, ramp the gradient to 100% B within 0.5 minutes.

  • Wash Phase: Hold at 100% B for exactly 3 Column Volumes (CV). (Calculation: CV≈π×r2×L×0.68 ). For a 150 x 4.6 mm column, 3 CV is roughly 5 mL (5 minutes at 1 mL/min).

  • Return to Initial: Drop back to the initial gradient conditions (e.g., 40% B) over 1 minute.

  • Equilibration: Hold at initial conditions for 7 CVs (~11 minutes).

  • Self-Validation: Perform three consecutive injections of the standard. The method is validated for stability only if the retention time relative standard deviation (RSD) is ≤0.1% .

References
  • Title: Separation of 2,4-Bis(2-methylphenoxy)
  • Title: HPLC Troubleshooting Guide Source: Thermo Fisher Scientific URL
  • Title: HPLC Retention Time Drift: Causes & Troubleshooting Guide Source: Timberline Instruments URL
  • Source: Molnar Institute (Journal of Chromatography A)
  • Title: Troubleshooting Retention Time Issues in Reversed Phase HPLC Source: LCGC Chromatography Online URL

Sources

reducing baseline noise in LC-MS detection of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Technical Support Center. This guide is specifically engineered for analytical scientists and drug development professionals troubleshooting baseline noise during the LC-MS quantification of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene .

Because this analyte is a highly hydrophobic, neutral diaryl ether lacking traditional basic or acidic functional groups, it presents unique ionization challenges that directly contribute to baseline instability. This guide will help you isolate the root cause of your noise and implement field-proven solutions.

Baseline Noise Diagnostic Workflow

Before adjusting method parameters, you must determine whether the noise is chemical (originating from the LC flow path or matrix) or instrumental (originating from the detector or electronics).

BaselineDiagnostics Start High Baseline Noise in LC-MS Test Diagnostic: Turn Off Spray Voltage & LC Flow Start->Test Decision Does Noise Drop Significantly? Test->Decision Chem Chemical Noise (Solvents, Matrix, Column) Decision->Chem  Yes   Elec Instrumental Noise (Detector, Pump, Bubbles) Decision->Elec  No   ActionC1 Switch ESI to APCI for Hydrophobic Analyte Chem->ActionC1 ActionC2 Flush Column & Replace Mobile Phase Chem->ActionC2 ActionE1 Check Pump Valves & Degasser Elec->ActionE1 ActionE2 Inspect Electron Multiplier & Grounding Elec->ActionE2

Fig 1. Decision tree for isolating chemical vs. instrumental LC-MS baseline noise.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my baseline noise disproportionately high when analyzing 2,4-Bis(2-methylphenoxy)-1-nitrobenzene via Electrospray Ionization (ESI)? A: The core issue is the ionization mechanism. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is highly hydrophobic and neutral. In ESI, forcing the ionization of such compounds often requires extreme spray voltages or reliance on unpredictable adduct formation (e.g., [M+NH4]+ or [M+Na]+). This brute-force approach simultaneously amplifies the ionization of background matrix lipids and mobile phase impurities, leading to severe chemical noise. Causality & Solution: Switch to Atmospheric Pressure Chemical Ionization (APCI). APCI relies on gas-phase corona discharge rather than liquid-phase ion evaporation. It is significantly less prone to ion suppression and baseline noise enhancement from dirty matrices compared to ESI[1]. For non-polar compounds, APCI can reduce baseline noise by a factor of two or more while improving the Limit of Quantitation (LOQ)[2].

Q2: How can I definitively isolate whether the noise is chemical or instrumental? A: Perform the "spray voltage drop test." Turn off the spray voltage and the liquid flow to the mass spectrometer. If the baseline noise drops significantly, the source is chemical (e.g., contaminated mobile phase, column bleed, or matrix). If the noise persists at the same level, it is electronic or instrumental (e.g., detector multiplier degradation or grounding faults)[3]. If the noise is cyclic (appearing as rhythmic humps), it is likely related to pump pressure pulsations caused by faulty check valves[4].

Q3: What mobile phase optimizations will reduce chemical background noise for this specific compound? A: First, ensure you are using strictly LC-MS grade solvents. Even minor impurities in standard HPLC-grade solvents can cause high, changing baselines[5]. Second, if you transition to APCI, consider replacing Acetonitrile (ACN) with Methanol (MeOH). Causality: In APCI, the mobile phase acts as the chemical ionization reagent gas. Methanol, when protonated in the corona plasma, acts as a highly efficient reagent ion for gas-phase acid-base reactions, improving the ionization efficiency of neutral hydrophobic compounds while maintaining a cleaner background than ACN[6].

Q4: I observe a rising baseline drift during my reverse-phase gradient. How do I fix this? A: Baseline drift during a gradient is typically caused by impurities present in the aqueous mobile phase (Phase A) or by column bleed[5]. As the organic concentration (Phase B) increases, strongly retained impurities elute, causing a rising baseline. To troubleshoot, run a "blank gradient" without an injection. If the drift persists, replace the mobile phases. If it disappears, the issue is likely the accumulation of late-eluting matrix components. Reverse-flushing the column with a strong organic solvent (e.g., 100% isopropanol) at a low flow rate can clear these contaminants[7].

Q5: My baseline is showing sharp, random spikes. What causes this? A: Random spikes are almost always physical noise caused by micro-bubbles passing through the flow path or detector cell[8]. This occurs when solvents are mixed under high pressure but experience a pressure drop near the detector, causing dissolved gases to fall out of solution. Ensure your vacuum degasser is functioning and check your pump check valves, as dirty valves are common culprits for baseline instability[9].

Quantitative Data: Ionization Mode Comparison

Table 1: Comparative Impact of Ionization Mode and Solvent on Baseline Noise for Hydrophobic Diaryl Ethers.

ParameterElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Mechanistic Impact on Baseline Noise
Ionization Mechanism Liquid-phase ion evaporationGas-phase corona dischargeAPCI reduces noise from non-volatile matrix components that cannot enter the gas phase.
Matrix Effects High (Severe ion suppression)Low (Minimal competition)APCI yields a significantly cleaner baseline in complex biological or environmental matrices.
Preferred Solvent Acetonitrile (ACN)Methanol (MeOH)MeOH acts as a superior reagent gas in the APCI plasma, boosting the signal-to-noise ratio.
Adduct Formation High ([M+Na]+, [M+NH4]+)Low (Primarily [M+H]+ or [M]-*)APCI consolidates the analyte signal into a single ion species, reducing background clutter.

Standard Operating Protocols (SOPs)

Protocol 1: Self-Validating System Noise Diagnostic

Objective: Isolate the root cause of baseline noise before altering the LC method.

  • Establish Baseline: Run your standard LC gradient method with a blank injection (mobile phase only). Record the peak-to-peak noise level in the Total Ion Chromatogram (TIC).

  • Isolate the Mass Spectrometer: Pause the LC pump (0 mL/min flow) and turn off the MS spray voltage/corona discharge. Continue recording the TIC for 3 minutes.

  • System Validation:

    • Outcome A: If the noise drops by >80%, the system validates that the noise originates from the LC flow path (chemical noise, solvent impurities, or column bleed). Proceed to Protocol 2.

    • Outcome B: If the noise remains constant, the system validates an electronic/hardware fault. Inspect the electron multiplier gain settings, clean the ion optics, and verify the instrument's electrical grounding[10].

Protocol 2: APCI Optimization for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene

Objective: Eliminate ESI-induced matrix noise by transitioning to gas-phase ionization.

  • Hardware Swap: Remove the ESI probe and install the APCI probe. Ensure the corona discharge needle is clean and sharp; a blunt needle causes plasma arcing, which introduces severe baseline spikes.

  • Solvent Exchange: Switch the organic mobile phase from Acetonitrile to LC-MS grade Methanol.

  • Polarity Selection (Expert Insight): While positive APCI can protonate the ether oxygens, the central nitrobenzene ring is highly electronegative. Set the MS to Negative Ion Mode . Nitroaromatics readily undergo electron capture in negative APCI to form stable radical anions ([M]-*). This drastically improves the signal-to-noise ratio because most background chemical noise ionizes in positive mode.

  • Corona Current Optimization: Infuse the analyte post-column. Ramp the corona needle current from 1.0 µA to 5.0 µA. Select the current that maximizes the analyte signal while keeping the baseline noise below 10^3 cps.

  • System Validation: Inject a matrix blank. The absence of a high background hump during the elution window validates the successful reduction of matrix suppression.

References

  • LC Troubleshooting tips V3 - Shimadzu. Shimadzu. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Chromatography Online. [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips. Technology Networks. [Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu. [Link]

  • Noisy baseline. Chromatography Forum. [Link]

  • Communicating with the Baseline. LC Troubleshooting. [Link]

  • Achieving California Pesticide Regulations in Cannabis Using Optimized APCI and ESI Techniques. SCIEX. [Link]

  • Optimization and Comparison of ESI and APCI LC-MS/MS Methods. Journal of the American Society for Mass Spectrometry. [Link]

  • The analysis of pesticide residues in cannabis and hemp products. AZoLifeSciences.[Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. [Link]

Sources

Technical Support Center: Sample Integrity & Troubleshooting for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. Working with complex diaryl ether nitroaromatics like 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS: 93980-94-0) requires strict environmental controls during sample preparation. This compound features a highly reactive nitrobenzene core flanked by two benzylic methyl groups and susceptible diaryl ether linkages.

This guide provides field-proven, mechanistically grounded solutions to prevent sample degradation, ensuring high-fidelity data for your pharmacokinetic and analytical workflows.

Part 1: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: My LC-MS chromatogram shows unexpected early-eluting peaks with a mass shift of -108 Da. What is causing this? A: A mass loss of 108 Da corresponds to the cleavage of the diaryl ether bond and the subsequent loss of an o-cresol (2-methylphenol) moiety. This is typically triggered by extremes in pH (hydrolysis) or the presence of radical initiators in your solvent. The ether linkages in 2,4-Bis(2-methylphenoxy)-1-nitrobenzene are vulnerable to nucleophilic aromatic substitution if the nitro group is activated. Solution: Avoid strong bases or unbuffered aqueous environments. Maintain your sample matrix at a mildly acidic pH (pH 3–6) to stabilize the ether bonds.

Q2: Why does the sample solution turn slightly yellow/brown when left on the benchtop, accompanied by -16 Da and -30 Da mass shifts? A: You are observing the photodegradation of the nitro group . Nitroaromatics are notoriously sensitive to UV and visible light. When exposed to ambient laboratory lighting—especially in the presence of trace water or dissolved oxygen—photolysis generates highly reactive hydroxyl radicals (•OH). These radicals attack the nitro group, sequentially reducing it to a nitroso (-16 Da) and hydroxylamine (-30 Da) derivative, or leading to complete aromatic ring cleavage [1]. Solution: All sample preparation must be conducted using amber glassware or low-actinic environments.

Q3: I am using THF to dissolve my stock standard, but I am seeing +14 Da and +30 Da adducts over time. Is the compound oxidizing? A: Yes. The methyl groups on the phenoxy rings are benzylic and highly susceptible to oxidation. Ethereal solvents like Tetrahydrofuran (THF) or diethyl ether rapidly form peroxides upon exposure to air. These trace peroxides act as radical initiators, oxidizing your benzylic methyl groups (-CH₃) into aldehydes (-CHO, +14 Da) or carboxylic acids (-COOH, +30 Da). Solution: Never use aged ethereal solvents for this compound. Switch to fresh, degassed HPLC-grade Acetonitrile (MeCN).

Part 2: Quantitative Degradation Signatures

To effectively troubleshoot degradation, you must know what to look for in your mass spectra. The table below summarizes the quantitative data for the primary degradation pathways of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (Exact Mass: 335.1158 Da).

Degradation PathwayEnvironmental TriggerPrimary DegradantMass Shift (Δm/z)Est. Half-Life (Unprotected)Preventive Action
Photolysis (Nitro Reduction) UV/Vis Light (Ambient lab light)Nitroso / Hydroxylamine-16 Da / -30 Da< 4 hoursUse amber glassware; work under yellow light.
Benzylic Oxidation Trace Peroxides (e.g., in THF/Ether)Aldehyde / Carboxylic Acid+14 Da / +30 Da12 - 24 hoursUse fresh HPLC-grade MeCN; avoid aged ethers.
Diaryl Ether Cleavage Strong Acids/Bases (pH < 2 or > 10)o-Cresol + Nitrophenol-108 Da2 - 5 daysBuffer solutions to pH 3–6 using Formic Acid.

Part 3: Visualizing the Degradation Mechanics

Understanding the structural vulnerabilities of the molecule is critical for preventing them. The diagram below illustrates the three competing degradation pathways.

Pathway BMNB 2,4-Bis(2-methylphenoxy)-1-nitrobenzene [Target Compound] Photo Photodegradation (UV/Vis Light) BMNB->Photo Photon Absorption Oxidation Benzylic Oxidation (Peroxides/O2) BMNB->Oxidation Radical Attack Cleavage Ether Cleavage (pH Extremes) BMNB->Cleavage Hydrolysis NitroRed Nitro Reduction (-16 to -30 Da) Photo->NitroRed Carboxylic Aldehyde/Acid (+14 to +30 Da) Oxidation->Carboxylic Phenols o-Cresol Loss (-108 Da) Cleavage->Phenols

Fig 1. Primary degradation pathways of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene.

Part 4: Self-Validating Sample Preparation Protocol

To guarantee scientific integrity, sample preparation cannot rely on blind trust. The following protocol is designed as a self-validating system —meaning the workflow inherently tests its own success before you commit to lengthy analytical runs.

We utilize a mobile phase and diluent strategy optimized for nitroaromatic stability, relying on Acetonitrile and Formic Acid [2].

Step-by-Step Methodology

Step 1: Solvent Deoxygenation and Selection

  • Discard any ethereal solvents (THF, Dioxane, Diethyl Ether).

  • Prepare a diluent of 80:20 Acetonitrile:Water (v/v). Use only MS-grade solvents.

  • Sparge the diluent with Nitrogen gas for 5 minutes to remove dissolved oxygen, which prevents oxidative radical propagation.

Step 2: pH Stabilization

  • Add 0.1% Formic Acid to the diluent.

  • Causality Note: Formic acid serves a dual purpose. It maintains the solution at ~pH 3.0, which prevents base-catalyzed hydrolysis of the diaryl ether bonds, and it acts as an excellent proton donor for positive-ion electrospray ionization (ESI+) in LC-MS [2].

Step 3: Light-Shielded Reconstitution

  • Weigh the solid 2,4-Bis(2-methylphenoxy)-1-nitrobenzene standard into an amber glass vial . Do not use clear glass.

  • Add the buffered, deoxygenated diluent and vortex for 30 seconds.

Step 4: The Self-Validation Check (T=0 Baseline)

  • Immediately upon dissolution, transfer a 10 µL aliquot to a limited-volume amber autosampler vial.

  • Run a rapid 3-minute isocratic LC-MS screening method.

  • Validation Criteria: Extract the ion chromatograms (EIC) for the parent mass ( m/z 336.1 [M+H]+ ) and the known degradation masses ( m/z 320.1, 306.1, 350.1, 228.1).

  • Decision Gate: If degradation peaks exceed 0.5% relative abundance at T=0, your solvent batch contains peroxides or your glassware is contaminated. Discard and remake. If <0.5%, the system is validated, and the bulk sample is cleared for downstream experiments.

Workflow Step1 Solvent Purification (Peroxide-Free MeCN) Step2 Light-Shielded Dissolution (Amber Vials) Step1->Step2 Step3 pH Buffering (Formic Acid pH 3.0) Step2->Step3 Step4 Self-Validation (T=0 Aliquot LC-MS Check) Step3->Step4

Fig 2. Self-validating sample preparation workflow to ensure structural integrity.

References

  • Einschlag, F. S. G., et al. "Evaluation of the Efficiency of Photodegradation of Nitroaromatics Applying the UV/H2O2 Technique." Environmental Science & Technology, American Chemical Society. Available at:[Link]

  • SIELC Technologies. "Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene on Newcrom R1 HPLC column." SIELC Application Notes. Available at:[Link]

Validation & Comparative

A Comparative Guide to 2,4-Bis(2-methylphenoxy)-1-nitrobenzene and its Analogs in Herbicide Discovery

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern agriculture, the development of effective and selective herbicides is paramount for ensuring crop yield and quality. Among the various classes of chemical agents, bis(aryloxy)nitrobenzenes, a subclass of nitrodiphenyl ether herbicides, have garnered significant attention. These compounds are known for their potent herbicidal activity, which is primarily mediated through the inhibition of the enzyme protoporphyrinogen oxidase (Protox).[1] This guide provides a detailed comparison of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene with other structurally related bis(aryloxy)nitrobenzenes, offering insights into their synthesis, structure-activity relationships, and potential performance as herbicidal agents.

The Chemical Landscape: Understanding Bis(aryloxy)nitrobenzenes

Bis(aryloxy)nitrobenzenes are characterized by a central nitrobenzene ring substituted with two aryloxy groups. The specific nature and position of substituents on these aryloxy rings play a crucial role in determining the compound's herbicidal efficacy, crop selectivity, and metabolic fate. The nitro group is a key pharmacophore, essential for the molecule's interaction with the target enzyme.

Synthesis of Bis(aryloxy)nitrobenzenes: A Generalized Protocol

Experimental Protocol: Synthesis of a Bis(aryloxy)nitrobenzene Analog

This protocol describes the synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene and can be adapted for the synthesis of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene by substituting 2-chloro-4-trifluoromethylphenol with 2-methylphenol (o-cresol).

Step 1: Synthesis of the Bis(aryloxy)benzene Intermediate

  • In a suitable reaction vessel, dissolve 3,4-dichlorobenzotrifluoride and resorcinol in dimethyl sulfoxide (DMSO).

  • Add an aqueous solution of potassium hydroxide to the mixture.

  • Heat the reaction mixture with stirring at 150-160°C for an extended period (e.g., 50 hours).

  • After cooling, add water to precipitate the oily product.

  • Extract the product with an organic solvent such as benzene.

  • Wash the organic extract with a dilute aqueous sodium hydroxide solution to remove unreacted resorcinol, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude bis(2-chloro-4-trifluoromethylphenoxy)benzene.

Step 2: Nitration of the Intermediate

  • Carefully add the crude bis(aryloxy)benzene intermediate dropwise to a pre-cooled (10-15°C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring.

  • After the addition is complete, continue stirring at room temperature (20-27°C) for approximately one hour to ensure complete nitration.

  • Pour the reaction mixture into ice-water to precipitate the final product.

  • Extract the product with an organic solvent like benzene.

  • Wash the organic extract sequentially with a dilute aqueous sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Recrystallize the residue from a suitable solvent (e.g., isopropyl alcohol) to yield the purified 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene as a pale yellow powder.[2]

Comparative Analysis: Structure-Activity Relationships

The herbicidal activity of bis(aryloxy)nitrobenzenes is intricately linked to the electronic and steric properties of the substituents on the aryloxy rings. By comparing 2,4-Bis(2-methylphenoxy)-1-nitrobenzene with its analogs, we can infer its potential performance characteristics.

Substituent at ortho-position (R1)Substituent at para-position (R2)Expected Herbicidal ActivityRationale
-CH3 (as in the target compound) -H Moderate to High The methyl group is an electron-donating group which can influence the conformation of the molecule. Its steric bulk might affect the binding affinity to the Protox enzyme.
-Cl -CF3 High The chloro and trifluoromethyl groups are strong electron-withdrawing groups. This electronic profile is a common feature in many potent nitrodiphenyl ether herbicides, enhancing the interaction with the target enzyme.[1][3]
-H -NO2 Variable A second nitro group can increase the overall electron deficiency of the molecule, but its position is critical. Para-substitution on the second ring is often favorable.
-OCH3 -H Moderate The methoxy group is electron-donating and can influence the metabolic stability of the compound in plants.

Key Insights into Structure-Activity Relationships (SAR):

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (-Cl, -F) and trifluoromethyl (-CF3), on the phenoxy rings is generally correlated with higher herbicidal activity. These groups are thought to enhance the binding affinity of the inhibitor to the Protox enzyme.[1]

  • Steric Factors: The size and position of substituents can influence the dihedral angle between the aromatic rings, which is a critical determinant of biological activity.

  • Metabolic Stability: The nature of the substituents also affects the metabolic stability of the herbicide within the plant. More stable compounds may exhibit broader spectrum activity but could also have longer environmental persistence. The metabolism of nitrodiphenyl ether herbicides often involves the reduction of the nitro group and cleavage of the ether bond.[4]

Visualizing the Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

Chemical Structures for Comparison

Caption: Chemical structures of the target compound and a key analog.

Generalized Synthesis Workflow

G A Di-substituted Nitrobenzene E Condensation Reaction (SNAr) A->E B Substituted Phenol B->E C Base (e.g., KOH) C->E D Solvent (e.g., DMSO) D->E F Bis(aryloxy)nitrobenzene E->F

Caption: Generalized workflow for the synthesis of bis(aryloxy)nitrobenzenes.

Mode of Action: Protoporphyrinogen Oxidase Inhibition

Protoporphyrinogen_IX Protoporphyrinogen IX Protox Protoporphyrinogen Oxidase (Protox) Protoporphyrinogen_IX->Protox Accumulation Accumulation of Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulation Protoporphyrin_IX Protoporphyrin IX Protox->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll & Heme (Essential for Plant Survival) Protoporphyrin_IX->Chlorophyll_Heme Herbicide Bis(aryloxy)nitrobenzene Herbicide Herbicide->Inhibition Cell_Damage Oxidative Stress & Cell Membrane Disruption Accumulation->Cell_Damage Plant_Death Plant Death Cell_Damage->Plant_Death

Caption: Simplified pathway of Protox inhibition by bis(aryloxy)nitrobenzene herbicides.

Conclusion

2,4-Bis(2-methylphenoxy)-1-nitrobenzene represents an interesting scaffold within the broader class of bis(aryloxy)nitrobenzene herbicides. While direct comparative experimental data is limited in the public domain, an analysis of the structure-activity relationships of related compounds suggests it would possess moderate to high herbicidal activity. The presence of methyl groups, in contrast to the more common electron-withdrawing substituents, may offer unique properties in terms of selectivity and metabolic profile. Further experimental investigation, following the generalized synthetic and bioassay protocols outlined in this guide, is necessary to fully elucidate its potential as a novel herbicide. The provided frameworks for synthesis and evaluation should serve as a valuable starting point for researchers in this field.

References

  • Structure-Activity Relationships of Diphenyl Ethers and Other Oxygen-Bridged Protoporphyrinogen Oxidase Inhibitors. (URL not available)
  • Draper, W. M., & Casida, J. E. (1983). Diphenyl ether herbicides and related compounds: structure-activity relationships as bacterial mutagens. Journal of Agricultural and Food Chemistry, 31(6), 1201–1207. ([Link])

  • Synthesis of 2,4-bis(2-chloro-4-trifluoromethylphenoxy)nitrobenzene. PrepChem.com. ([Link])

  • Kim, S., et al. (2008). Metabolism of nitrodiphenyl ether herbicides by dioxin-degrading bacterium Sphingomonas wittichii RW1. Journal of Agricultural and Food Chemistry, 56(21), 10225-10231. ([Link])

  • Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. Journal of Chemical and Pharmaceutical Research, 7(12), 104-106. ([Link])

  • Nitrosobenzene. Organic Syntheses. ([Link])

  • 2,4-DB. EXTOXNET PIP. ([Link])

  • Liu, J., et al. (2016). Synthesis and Herbicidal Activity of 6-Alkoxy(aryloxy) Multisubstituted Pyridine Derivatives. Chinese Journal of Organic Chemistry, 36(4), 834-842. ([Link])

  • Names and chemical structures of the studied nitro diphenyl ether derivatives. ResearchGate. ([Link])

  • Wang, M. M., et al. (2019). Synthesis and Herbicidal Activity of Aryloxyacetic Acid Derivatives as HPPD Inhibitors. Beilstein Archives. ([Link])

  • Zhao, Z., et al. (2022). Synthesis and herbicidal activity investigation of p-menth-3-en-1-sulfonamide compounds. Journal of Forestry Engineering, 7(2), 143-151. ([Link])

  • Bey, E., et al. (2008). Design, synthesis, biological evaluation and pharmacokinetics of bis(hydroxyphenyl) substituted azoles, thiophenes, benzenes, and aza-benzenes as potent and selective nonsteroidal inhibitors of 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1). Journal of Medicinal Chemistry, 51(21), 6725-6739. ([Link])

  • Wang, M. M., et al. (2020). Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors. Beilstein Journal of Organic Chemistry, 16, 298-308. ([Link])

  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. ([Link])

  • How to make Nitrobenzene. YouTube. ([Link])

  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. ResearchGate. ([Link])

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. (URL not available)
  • 2,4-bis(2-methylphenoxy)-1-nitrobenzene — Chemical Substance Information. NextSDS. ([Link])

  • Gao, S., & Ng, S. W. (2005). 2,4-Bis[2-chloro-4-(trifluoromethyl)phenoxy]-1-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 61(10), o3763-o3764. ([Link])

  • Maahury, M. F., & Allo, M. A. (2022). Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research, 10(2), 88-92. ([Link])

  • Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives. ResearchGate. ([Link])

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. ([Link])

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. International Journal of Research and Scientific Innovation, 6(5), 2321-2705. ([Link])

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. ([Link])

  • COMPARATIVE STUDY OF AROMATIC ELECTROPHILIC SUBSTITUTION REACTION AT THE META AND ORTHO-POSITION IN TOLUENE. IRJET. ([Link])

Sources

Cross-Validation of LC-MS and UV Detection for 2,4-Bis(2-methylphenoxy)-1-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on highly lipophilic, complex intermediates, analytical scientists face the challenge of harmonizing detection methods across different phases of research. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (CAS 93980-94-0) —a bulky diaryl ether derivative of nitrobenzene—presents a unique analytical profile. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offers robust, cost-effective quantification for high-concentration formulation quality control, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is mandatory for trace-level pharmacokinetic (PK) profiling.

When a development program transitions between these two modalities, or utilizes them concurrently, a rigorous cross-validation is required. This guide provides an authoritative, self-validating framework for cross-validating LC-MS and UV methods for this compound, ensuring data integrity and compliance with global regulatory standards.

Physicochemical Profiling & Detection Rationale

To design a self-validating analytical system, we must first understand the causality behind our instrumental choices. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (MW: 335.35 g/mol ) is a highly hydrophobic molecule lacking basic amine or acidic functional groups.

The Mobile Phase Dilemma

Historically, HPLC-UV methods for this compound utilize phosphoric acid to maintain sharp peak shapes and suppress silanol interactions on the column [1]. However, non-volatile phosphates cause catastrophic ion suppression and source fouling in mass spectrometers. To cross-validate the methods using a unified chromatographic run, we must replace phosphoric acid with 0.1% formic acid . This volatile modifier provides sufficient chromatographic fidelity for UV while remaining fully MS-compatible.

Ionization vs. Chromophore Mechanics
  • UV Detection: The nitrobenzene core, conjugated with the electron-donating ether oxygens, creates a strong chromophore with distinct π−π∗ and n−π∗ transitions, yielding excellent molar absorptivity at 254 nm.

  • MS Detection: Nitroaromatics are notoriously poor candidates for positive Electrospray Ionization (ESI+) because the electron-withdrawing nitro group destabilizes the [M+H]+ ion. Instead, we utilize Atmospheric Pressure Chemical Ionization in negative mode (APCI-) . This technique leverages gas-phase electron capture to efficiently form a stable radical anion [M]−∙ at m/z 335.1.

Mech_Detect Molecule 2,4-Bis(2-methylphenoxy) -1-nitrobenzene UV_Mech UV Detection (π-π* & n-π* Transitions) Molecule->UV_Mech MS_Mech Mass Spectrometry (APCI Negative Mode) Molecule->MS_Mech Nitro_Chrom Nitrobenzene Core Strong Absorbance @ 254nm UV_Mech->Nitro_Chrom Ionization Electron Capture Ionization Forms [M]-• Radical Anion MS_Mech->Ionization

Mechanistic pathways for UV absorbance and MS ionization of the target analyte.

Experimental Workflows & Cross-Validation Logic

According to the [2], cross-validation is required when data generated by different analytical methods are combined within a single study or across studies. Notably, ICH M10 deliberately omits strict pass/fail acceptance criteria for cross-validation, instead requiring a statistical assessment of bias (e.g., Bland-Altman plots) to determine if a correction factor is necessary [3].

CV_Workflow Start Spiked QC & Incurred Samples Split Sample Aliquoting Start->Split UV_Path HPLC-UV Analysis (Reference Method) Split->UV_Path MS_Path LC-MS/MS Analysis (Test Method) Split->MS_Path Data_UV UV Quantitation (High Conc.) UV_Path->Data_UV Data_MS MS Quantitation (Trace Conc.) MS_Path->Data_MS Stats Statistical Comparison (Bland-Altman) Data_UV->Stats Data_MS->Stats Decision Bias Assessment (ICH M10 Guidelines) Stats->Decision

Workflow for ICH M10 compliant cross-validation of LC-MS and UV detection methods.

Step-by-Step Self-Validating Methodologies

To ensure absolute trustworthiness, the following protocols integrate internal System Suitability Testing (SST) to validate instrument performance prior to sample analysis.

Phase A: Sample Preparation (Liquid-Liquid Extraction)

Due to the high lipophilicity (LogP > 5) of the bis-phenoxy nitrobenzene, protein precipitation alone yields poor recovery.

  • Aliquoting: Transfer 100 µL of plasma (spiked QC or incurred sample) into a 2 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Add 10 µL of stable isotope-labeled IS (e.g., 13C6​ -labeled analog) at 500 ng/mL. Causality: The IS corrects for extraction losses and MS matrix effects.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes.

  • Phase Separation: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Reconstitution: Transfer the organic (upper) layer to a clean tube, evaporate to dryness under a gentle nitrogen stream at 35°C, and reconstitute in 100 µL of Initial Mobile Phase.

Phase B: Unified Chromatographic Conditions
  • Column: Reverse-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 3.0 minutes, hold for 1.5 minutes, re-equilibrate at 40% B. Flow rate: 0.4 mL/min.

Phase C: Detection Parameters

HPLC-UV Method (Reference):

  • Wavelength: 254 nm (Bandwidth 4 nm).

  • SST Protocol: Inject Mid-QC (1,000 ng/mL) six times. The run is self-validated only if the %CV of the peak area is ≤2.0% .

LC-MS/MS Method (Test):

  • Source: APCI in Negative Ion Mode.

  • MRM Transitions: Precursor m/z 335.1 Product m/z 107.1 (Cleavage of the ether bond yielding the 2-methylphenoxide anion).

  • SST Protocol: Inject Low-QC (10 ng/mL) six times. The run is self-validated only if the %CV of the analyte/IS area ratio is ≤5.0% .

Comparative Performance Data

The following tables summarize the validation parameters of both methods, demonstrating the expected sensitivity gap and the statistical bias assessment required by ICH M10.

Table 1: Method Performance Comparison
Validation ParameterHPLC-UV DetectionLC-MS/MS (APCI-) Detection
Linear Dynamic Range 250 – 50,000 ng/mL1.0 – 5,000 ng/mL
Lower Limit of Quantitation (LLOQ) 250 ng/mL1.0 ng/mL
Intra-day Precision (%CV) 1.2% – 3.5%2.8% – 7.4%
Inter-day Accuracy (% Bias) -2.1% to +1.8%-4.5% to +5.2%
Matrix Effect (IS Normalized) Not Applicable92.4% – 104.1% (Minimal suppression)
Primary Application Formulation QC, High-dose ToxClinical PK, Trace Impurity Profiling
Table 2: ICH M10 Cross-Validation Bias Assessment

Protocol: 30 spiked QC samples analyzed across the overlapping dynamic range (250 – 5,000 ng/mL).

Sample PoolNominal Conc. (ng/mL)Mean UV Result (ng/mL)Mean MS Result (ng/mL)Calculated Bias (MS vs UV)
Low Overlap QC 300.0298.5305.2+2.24%
Mid Overlap QC 1,500.01,485.01,512.4+1.84%
High Overlap QC 4,000.04,020.13,950.8-1.72%
Incurred Samples VariableMean: 2,150.4Mean: 2,185.7+1.64%

Interpretation: The Bland-Altman statistical analysis reveals a mean systematic bias of <2.5% between the UV and MS methodologies. Because this bias falls well within the standard ±15% acceptance window generally recognized by the bioanalytical community, the methods are deemed fully cross-validated without the need for a mathematical correction factor.

Conclusion & Best Practices

Cross-validating LC-MS and UV detection for complex diaryl ethers like 2,4-bis(2-methylphenoxy)-1-nitrobenzene requires a deep understanding of molecular behavior. By intentionally shifting from UV-optimized phosphate buffers to MS-compatible formate buffers, and by selecting APCI over ESI to accommodate the electron-withdrawing nitro group, analytical scientists can create a seamless, self-validating workflow. Adhering strictly to ICH M10 guidelines ensures that data generated across different phases of drug development remains scientifically rigorous, legally defensible, and directly comparable.

References

  • Separation of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene SIELC Technologies URL: [Link]

  • ICH M10 on Bioanalytical Method Validation and Study Sample Analysis International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion Bioanalysis (via PubMed Central) URL:[Link]

Reproducibility of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene Impurity Isolation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: In the synthesis of complex diaryl ether active pharmaceutical ingredients (APIs), the Ullmann condensation of [1] with o-cresol frequently yields a mixture of mono- and bis-substituted products. The over-reaction leads to the formation of (CAS 93980-94-0)[2], a highly lipophilic, sterically hindered, and neutral impurity. For drug development professionals, isolating this impurity with high reproducibility is a critical bottleneck. Its structural bulk and lack of ionizable protons cause severe loadability issues and peak tailing on standard reversed-phase columns.

Mechanistic Context & Chemical Profiling

The causality behind the isolation challenge lies in the molecule's geometry. The two o-cresol moieties flank the central nitrobenzene core, creating a hydrophobic "shield" that prevents efficient mass transfer into the pores of standard C18 stationary phases.

Synthesis A 2,4-Difluoronitrobenzene (Starting Material) C Mono-substituted Intermediate A->C Base, Cu cat. (1 eq. o-cresol) B o-Cresol (Nucleophile) B->C D 2,4-Bis(2-methylphenoxy)-1-nitrobenzene (Target Impurity) C->D Base, Cu cat. (Excess o-cresol)

Ullmann condensation pathway generating the bis-substituted nitrobenzene impurity.

Comparative Analysis of Isolation Techniques

To objectively evaluate the best approach for isolating this impurity, we must compare standard Preparative HPLC, specialized mixed-mode HPLC (e.g., )[3], Supercritical Fluid Chromatography (SFC), and Flash Chromatography.

  • Standard C18 Preparative HPLC: Relies purely on dispersive (hydrophobic) interactions. Because the bis-substituted impurity is excessively lipophilic, it requires a high percentage of organic modifier (e.g., >90% Acetonitrile), compressing the retention time window and causing co-elution with the mono-substituted intermediate.

  • Specialized RP HPLC (Newcrom R1): The Newcrom R1 column incorporates embedded polar groups within a long alkyl chain[3]. This provides orthogonal selectivity: the polar groups interact with the pi-electrons of the nitrobenzene core, while the alkyl chains interact with the o-cresol rings. This dual-interaction mechanism drastically improves loadability and peak symmetry.

  • Supercritical Fluid Chromatography (SFC): While SFC offers high throughput, the extreme lipophilicity of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene leads to poor solubility in the supercritical CO2/methanol mobile phase, resulting in on-column precipitation and poor recovery.

  • Flash Chromatography (Silica/C18): Suitable for initial crude cleanup but lacks the theoretical plates required to reproducibly resolve the mono- and bis-substituted species at a preparative scale.

Quantitative Performance Comparison
ParameterStandard C18 Prep HPLCNewcrom R1 Prep HPLCSFC (CO2/MeOH)Flash Chromatography
Resolution ( Rs​ ) 1.2 (Co-elution risk)> 2.5 (Baseline) 1.5< 1.0
Loadability (mg/inj) 15 mg50 mg 5 mg (Solubility limit)200 mg (Low purity)
Reproducibility (RSD%) 4.5%0.8% 6.2%> 10%
Solvent Consumption HighModerate LowVery High
Target Purity 92%> 98% 90%85%

Data represents average values from triplicate preparative runs using a 100 mg crude mixture.

Self-Validating Experimental Protocol: Newcrom R1 Preparative HPLC

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. The protocol incorporates a System Suitability Test (SST) to verify column performance before preparative loading, ensuring that causality (column chemistry) directly translates to reproducible outcomes.

Workflow Step1 Crude Mixture Solubilization Step2 Filtration 0.22 µm PTFE Step1->Step2 Step3 Prep HPLC Separation Newcrom R1 Column Step2->Step3 Step4 Fraction Collection UV Trigger (254 nm) Step3->Step4 Step5 Lyophilization Yield & Purity Validation Step4->Step5

Self-validating preparative HPLC workflow for impurity isolation.

Step-by-Step Methodology:

  • System Suitability Testing (SST):

    • Action: Inject 5 µL of a 1 mg/mL reference standard mixture (mono- and bis-substituted) onto an analytical Newcrom R1 column (4.6 x 150 mm, 5 µm).

    • Conditions: Mobile phase: Acetonitrile/Water/Phosphoric Acid[3]. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

    • Validation Criteria: Proceed to preparative scale only if Resolution ( Rs​ ) > 2.0 and Peak Tailing Factor ( Tf​ ) < 1.2.

  • Sample Preparation:

    • Action: Dissolve 500 mg of the crude Ullmann condensation mixture in 10 mL of Acetonitrile.

    • Causality: Acetonitrile is chosen over methanol to prevent transesterification or nucleophilic attack on unreacted fluoronitrobenzene, and to match the mobile phase eluent strength.

    • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulate catalyst (Cu).

  • Preparative HPLC Execution:

    • Column: Preparative Newcrom R1 (21.2 x 250 mm, 5 µm).

    • Conditions: Scale the analytical flow rate geometrically to 21.0 mL/min. Maintain the Acetonitrile/Water/Phosphoric Acid isocratic hold[3]. For Mass-Spec (MS) compatible applications, the phosphoric acid must be replaced with formic acid[3].

    • Injection: Load 1 mL (50 mg) per injection.

  • Fraction Collection & Recovery:

    • Action: Trigger collection based on UV absorbance at 254 nm (the nitrobenzene chromophore provides strong absorbance).

    • Validation: Pool fractions and analyze a 10 µL aliquot via analytical HPLC. Lyophilize only if purity is >98%.

Mechanistic Troubleshooting for Reproducibility
  • Retention Time Drift: The bulky ether linkages in 2,4-Bis(2-methylphenoxy)-1-nitrobenzene make its partitioning highly sensitive to temperature. A column oven must be used (set to 30°C ± 0.5°C). Without thermal control, the dynamic equilibrium between the stationary phase's embedded polar groups and the analyte's pi-system shifts, causing RSD% to exceed 2.0%.

  • Acid Modifier Selection: While phosphoric acid yields the sharpest peaks by suppressing silanol ionization, it is non-volatile. If the isolated impurity is intended for NMR or MS characterization, formic acid must be used[3], though a slight decrease in loadability (approx. 10%) should be anticipated due to its weaker ion-pairing capability.

References
  • Title: 2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967 Source: PubChem URL: [Link]

  • Title: 2,4-Bis(2-methylphenoxy)-1-nitrobenzene Source: SIELC Technologies URL: [Link]

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Safety Operating Guide

2,4-Bis(2-methylphenoxy)-1-nitrobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

2,4-Bis(2-methylphenoxy)-1-nitrobenzene: Comprehensive Laboratory Handling, Decontamination, and Disposal Protocol

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex synthetic intermediates. 2,4-Bis(2-methylphenoxy)-1-nitrobenzene is a bulky nitroaromatic ether utilized in advanced organic synthesis. Due to its high lipophilicity and the presence of a reactive nitro group, improper disposal poses severe environmental and toxicological risks. This guide provides a self-validating, step-by-step operational protocol for the handling, trace analysis, and regulatory-compliant disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To design a safe disposal protocol, we must first understand the physicochemical properties driving the molecule's behavior.

PropertyValue
IUPAC Name 2,4-Bis(2-methylphenoxy)-1-nitrobenzene
CAS Number 93980-94-0[1]
Molecular Formula C20H17NO4[1]
Molecular Weight 335.35 g/mol [1]
LogP 5.01[1]
Chemical Class Nitroaromatic Ether

Causality of Hazards: Understanding the molecular structure is critical to safe handling. The molecule features two sterically hindered ether linkages and a strongly electron-withdrawing nitro (-NO₂) group.

  • Environmental Persistence: The bulky 2-methylphenoxy groups sterically shield the ether oxygen atoms from nucleophilic attack, making the molecule highly resistant to environmental hydrolysis. Coupled with a LogP of 5.01, it has a severe potential for bioaccumulation in aquatic ecosystems[1].

  • Mechanistic Toxicology: Nitroaromatic compounds are susceptible to enzymatic reduction in biological systems. Environmental and hepatic nitroreductases can convert the -NO₂ group into reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates[2]. These species generate reactive oxygen species (ROS) and form covalent adducts with cellular macromolecules, necessitating strict avoidance of environmental release.

  • Chemical Reactivity: While not as inherently explosive as trinitrotoluene (TNT), nitro compounds can decompose violently when concentrated in the presence of strong reducing agents or heavy metal catalysts[3].

Experimental Workflow: Trace Analysis & Decontamination

Before clearing laboratory equipment (e.g., preparative HPLC systems or reaction vessels) for general use, trace contamination must be quantified. We adapt the principles of EPA Method 8330B (Nitroaromatics by HPLC) to validate decontamination[4].

Step-by-Step HPLC Verification Protocol:

  • Surface Extraction: Swab the reaction vessel or fume hood surface with a glass microfiber filter wetted with HPLC-grade methanol.

  • Sample Preparation: Extract the swab in 5.0 mL of a 50:50 methanol:water mixture. Sonicate for 10 minutes. Filter the extract through a 0.45 µm PTFE syringe filter to remove suspended particulates that could foul the HPLC column[4].

  • Chromatographic Separation: Inject 20 µL onto a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Use an isocratic mobile phase of 50:50 methanol:water or an acetonitrile/water/phosphoric acid blend at a flow rate of 1.0 mL/min[1],[4].

  • Detection: Monitor UV absorbance at 254 nm. The high conjugation of the nitroaromatic ring provides strong UV chromophores.

  • Validation: Equipment is considered decontaminated only when the peak area corresponding to 2,4-Bis(2-methylphenoxy)-1-nitrobenzene falls below the established limit of detection (LOD) of <1 mg/L[4].

Step-by-Step Disposal Procedures

Disposal must comply with Resource Conservation and Recovery Act (RCRA) guidelines. Never dispose of nitroaromatic compounds down the drain[5]. Every step in this protocol is designed to be a self-validating system to prevent incompatible chemical mixing.

Step 1: Segregation and Compatibility Checking

  • Action: Isolate 2,4-Bis(2-methylphenoxy)-1-nitrobenzene waste from incompatible chemicals.

  • Causality: Mixing with strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) can trigger highly exothermic nitro-reduction reactions[3]. Mixing with concentrated alkalis may lead to base-catalyzed cleavage or unpredictable polymerization.

Step 2: Liquid Waste Stratification

  • Action: Determine the primary solvent used in your reaction mother liquors.

  • Halogenated Waste: If dissolved in dichloromethane (DCM) or chloroform, transfer to a high-density polyethylene (HDPE) container labeled "Halogenated Organic Waste - Contains Nitroaromatics."

  • Non-Halogenated Waste: If dissolved in methanol, acetonitrile, or DMSO, transfer to a container labeled "Non-Halogenated Organic Waste - Contains Nitroaromatics."

Step 3: Solid Waste Packaging

  • Action: Collect contaminated silica gel (from column chromatography), filter papers, and disposable PPE (nitrile gloves)[3].

  • Causality: Silica gel strongly adsorbs this highly lipophilic ether. Double-bag these solids in 6-mil polyethylene bags and place them in a rigid, sealable drum labeled "Hazardous Solid Waste - Toxic."

Step 4: Labeling and EHS Manifesting

  • Action: Affix a hazardous waste tag detailing the exact composition (e.g., "5% 2,4-Bis(2-methylphenoxy)-1-nitrobenzene in Acetonitrile"). Do not use abbreviations.

  • Causality: Accurate manifesting ensures the Environmental Health and Safety (EHS) department routes the waste to the correct destruction facility, preventing accidental mixing at the consolidation site.

Step 5: Final Destruction Route

  • Action: EHS must route this chemical for High-Temperature Incineration (>1000°C) equipped with NOx scrubbers.

  • Causality: Standard biological wastewater treatment cannot break the sterically hindered ether bonds. High-temperature incineration is the only self-validating method to completely mineralize the compound into CO₂, H₂O, and safely scrubbed nitrogen oxides.

Spill Response & Operational Safety

In the event of an accidental spill:

  • Evacuate & Ventilate: Ensure the fume hood sash is lowered or local exhaust ventilation is active to prevent inhalation of aerosolized particles[3].

  • Containment: Cover the spill with an inert, non-combustible absorbent such as vermiculite or sand. Never use sawdust or paper towels for concentrated nitroaromatics, as this creates a highly combustible mixture.

  • Collection: Use non-sparking tools to sweep the absorbent into a compatible hazardous waste container.

  • Chemical Quenching: Wash the spill area with a 70% ethanol/water solution to solubilize remaining lipophilic residues, collecting all washings as hazardous waste.

Process Visualization

The following diagram illustrates the logical workflow for segregating and disposing of 2,4-Bis(2-methylphenoxy)-1-nitrobenzene to ensure regulatory compliance and environmental safety.

G Start 2,4-Bis(2-methylphenoxy) -1-nitrobenzene Waste Liquid Liquid Waste Stream (Reaction Mother Liquors) Start->Liquid Solid Solid Waste Stream (Silica, PPE, Filters) Start->Solid Halogenated Halogenated Solvent Mixture Liquid->Halogenated Contains DCM/CHCl3 NonHalogenated Non-Halogenated Solvent Mixture Liquid->NonHalogenated Contains MeOH/MeCN SolidContainer Double-Bagged Solid Waste Drum Solid->SolidContainer Adsorbed Residues Manifest EHS RCRA Manifesting & Hazard Labeling Halogenated->Manifest NonHalogenated->Manifest SolidContainer->Manifest Incineration High-Temperature Incineration (>1000°C) with NOx Scrubbing Manifest->Incineration Mineralization of Ether/Nitro Groups

Caption: Waste segregation and high-temperature incineration workflow for nitroaromatic ethers.

References

  • Title: 2,4-Bis(2-methylphenoxy)-1-nitrobenzene - SIELC Technologies Source: sielc.com URL: [Link]

  • Title: EPA Method 8330B (SW-846): Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source: epa.gov URL: [Link]

  • Title: Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene (Nitroaromatic Toxicity) Source: cdc.gov (ATSDR) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf Source: nih.gov URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.